4-Butoxyphenylboronic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
(4-butoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO3/c1-2-3-8-14-10-6-4-9(5-7-10)11(12)13/h4-7,12-13H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUPFQMXWFNJUNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00397104 | |
| Record name | 4-Butoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00397104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105365-51-3 | |
| Record name | B-(4-Butoxyphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105365-51-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Butoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00397104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Butoxyphenylboronic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Butoxyphenylboronic Acid: A Technical Guide to its Applications in Synthesis and Drug Discovery
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Butoxyphenylboronic acid, with the CAS number 105365-51-3, is an organic compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry.[1][2][3][4][5] Structurally, it is an aromatic boronic acid featuring a butoxy group at the para position of the phenyl ring. This substitution pattern imparts specific electronic and solubility properties that make it a valuable reagent in various chemical transformations. This technical guide provides a comprehensive overview of the primary applications of this compound, with a focus on its role in cross-coupling reactions and its utility as a building block in the synthesis of liquid crystals and biologically active molecules.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 105365-51-3 | [1][2][3] |
| Molecular Formula | C₁₀H₁₅BO₃ | [1][2] |
| Molecular Weight | 194.04 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 106-108 °C | [1] |
| Synonyms | 4-Butoxybenzeneboronic acid, B-(4-Butoxyphenyl)boronic acid, 4-n-Butoxyphenylboronic acid | [2][5] |
Core Applications in Organic Synthesis
The utility of this compound is most prominently demonstrated in two key palladium- and copper-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling and the Chan-Lam coupling. These reactions are foundational in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, respectively.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryl compounds, which are prevalent in liquid crystals, agrochemicals, and pharmaceuticals.[6] The reaction involves the cross-coupling of an organoboron compound, such as this compound, with an organohalide in the presence of a palladium catalyst and a base.[7]
The following table summarizes representative examples of Suzuki-Miyaura coupling reactions involving arylboronic acids, including close analogs of this compound, to illustrate typical reaction conditions and yields.
| Arylboronic Acid | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference(s) |
| Phenylboronic acid | 4-Iodoanisole | Pd/C (1.4) | K₂CO₃ | DMF | Reflux (MW) | 1.5 | 92 | |
| Phenylboronic acid | 4-Bromobenzonitrile | Pd-bpydc-La | K₂CO₃ | H₂O/Toluene | 100 | 24 | 98 | [8] |
| Phenylboronic acid | 4-Iodobenzonitrile | cis-5-Pd (0.6) | K₂CO₃ | DMF/H₂O | RT | - | - | [9] |
This protocol is a representative procedure for the synthesis of a class of liquid crystals, adapted from general methods for Suzuki-Miyaura couplings.[10]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.2 mmol), 4-bromobenzonitrile (1.0 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (3 mol%).
-
Solvent and Base Addition: Add a degassed solvent system, for example, a mixture of toluene (10 mL) and a 2 M aqueous solution of sodium carbonate (2 mL).
-
Inert Atmosphere: Purge the flask with an inert gas, such as argon or nitrogen, and maintain a positive pressure throughout the reaction.
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 4-butoxy-4'-cyanobiphenyl.
Chan-Lam Coupling
The Chan-Lam coupling is a copper-catalyzed reaction for the formation of carbon-heteroatom bonds, providing a powerful method for the synthesis of diaryl ethers.[11][12][13] This reaction is particularly advantageous as it can often be carried out under mild conditions, using air as the oxidant.[13][14][15]
The following table presents examples of Chan-Lam O-arylation reactions, demonstrating the scope and efficiency of this methodology.
| Arylboronic Acid | Phenol/Alcohol | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference(s) |
| Phenylboronic acid | Phenol | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | RT | 72 | 93 | [13] |
| Arylboronic acids | Phenols | Cu(OAc)₂ | Et₃N | CH₂Cl₂ | RT | 48 | 50-90 | |
| Arylboronic acids | Alcohols | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | RT | 72 | 40-80 | [12] |
This protocol provides a general procedure for the copper-catalyzed O-arylation of phenols with this compound.[16][17]
-
Reaction Setup: To a reaction vial, add the phenol (1.0 mmol), this compound (1.5 mmol), and copper(II) acetate (0.1 mmol, 10 mol%).
-
Solvent and Base Addition: Add a suitable solvent such as dichloromethane (DCM) or toluene (5-10 mL) and a base, for example, pyridine or triethylamine (2.0 mmol).
-
Reaction: Stir the reaction mixture vigorously at room temperature, open to the air. The reaction progress can be monitored by TLC or LC-MS. Reaction times can vary from a few hours to 48 hours.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired diaryl ether.
Application in Drug Discovery and Development
Arylboronic acids are recognized as "privileged structures" in medicinal chemistry due to their unique ability to form reversible covalent bonds with biological targets.[18] They are key building blocks in the synthesis of a wide range of biologically active molecules, including enzyme inhibitors.[19]
Building Block for Kinase Inhibitors
The diaryl ether and biaryl motifs, readily synthesized using this compound, are core structures in many kinase inhibitors. A prominent example is the development of inhibitors for the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[14][20][21] Mutations in EGFR can lead to its constitutive activation, promoting uncontrolled cell proliferation.[22] Small molecule inhibitors that target the ATP-binding site of the EGFR kinase domain are a critical class of anticancer drugs.[22] The synthesis of these complex molecules often relies on cross-coupling reactions where arylboronic acids, such as this compound, are used to construct the core scaffold.[23][24]
EGFR Signaling Pathway and Inhibition
The EGFR signaling pathway is a complex cascade that regulates cell growth, proliferation, and survival.[1][4][5] Upon binding of a ligand, such as Epidermal Growth Factor (EGF), the receptor dimerizes and autophosphorylates, initiating downstream signaling through pathways like the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[1][5] EGFR inhibitors block this signaling cascade, thereby inhibiting cancer cell proliferation and inducing apoptosis.
Conclusion
This compound is a versatile and valuable reagent in modern organic chemistry and drug discovery. Its primary utility lies in its application in Suzuki-Miyaura and Chan-Lam cross-coupling reactions, enabling the efficient synthesis of biaryl and diaryl ether structures. These structural motifs are of significant importance in the development of advanced materials such as liquid crystals and are integral to the scaffolds of numerous biologically active compounds, including potent kinase inhibitors for cancer therapy. This guide has provided a technical overview of its properties, key reactions with detailed protocols, and its application in the context of drug development, underscoring its importance for researchers and scientists in these fields.
References
- 1. researchgate.net [researchgate.net]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. ClinPGx [clinpgx.org]
- 6. benchchem.com [benchchem.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis, and evaluation of dual EGFR/AURKB inhibitors as anticancer agents for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 14. Chan-Lam Coupling [organic-chemistry.org]
- 15. youtube.com [youtube.com]
- 16. dovepress.com [dovepress.com]
- 17. iwatobipen.wordpress.com [iwatobipen.wordpress.com]
- 18. Sulfur-Arylation of Sulfenamides via Chan-Lam Coupling with Boronic Acids: Access to High Oxidation State Sulfur Pharmacophores - PMC [pmc.ncbi.nlm.nih.gov]
- 19. old.rrjournals.com [old.rrjournals.com]
- 20. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. DOT Language | Graphviz [graphviz.org]
- 22. mdpi.com [mdpi.com]
- 23. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 24. sketchviz.com [sketchviz.com]
4-Butoxyphenylboronic Acid: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4-Butoxyphenylboronic acid, a versatile organic compound with significant applications in synthetic chemistry and drug discovery. This document details its chemical structure, physicochemical properties, and key applications, with a focus on its role in the Suzuki-Miyaura cross-coupling reaction. Detailed experimental protocols and safety information are also provided to assist researchers in its effective and safe utilization.
Core Compound Properties
This compound, also known as 4-butoxybenzeneboronic acid, is an arylboronic acid derivative. The presence of the butoxy group influences its electronic properties and solubility, making it a valuable reagent in organic synthesis.
Structure and Identification
The chemical structure of this compound consists of a phenyl ring substituted with a butoxy group and a boronic acid functional group at the para position.
Chemical Structure:
Table 1: Compound Identification
| Identifier | Value |
| CAS Number | 105365-51-3[1][2][3][4] |
| Molecular Formula | C₁₀H₁₅BO₃[1][2] |
| Molecular Weight | 194.04 g/mol [1][2] |
| Synonyms | 4-Butoxybenzeneboronic acid, B-(4-Butoxyphenyl)boronic acid, 4-n-Butoxyphenylboronic acid[1][3] |
| SMILES | CCCCOC1=CC=C(B(O)O)C=C1[1] |
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are crucial for determining appropriate reaction conditions and purification methods.
Table 2: Physicochemical Data
| Property | Value |
| Melting Point | 106-108 °C[2] |
| Appearance | White to almost white powder or crystal[3] |
| Solubility | Slightly soluble in water[2] |
| Topological Polar Surface Area (TPSA) | 49.69 Ų |
| logP (predicted) | 0.5453 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 5 |
Spectroscopic Data (Illustrative)
Table 3: Illustrative Spectroscopic Data Interpretation
| Spectroscopy | Expected Peaks and Interpretation |
| ¹H NMR | Signals corresponding to the aromatic protons, the protons of the butoxy chain, and the acidic protons of the boronic acid group. The aromatic protons would appear as two doublets in the aromatic region. The butoxy group would show a triplet for the terminal methyl group, two multiplets for the internal methylene groups, and a triplet for the methylene group attached to the oxygen. |
| ¹³C NMR | Resonances for the aromatic carbons, with the carbon attached to the boron atom being deshielded. Signals for the four distinct carbons of the butoxy group would also be present. |
| FT-IR | A broad O-H stretching band for the boronic acid group (around 3300-2500 cm⁻¹). C-H stretching vibrations for the aromatic and aliphatic parts of the molecule. Aromatic C=C stretching peaks. A strong C-O stretching band for the ether linkage. A B-O stretching vibration. |
| Mass Spectrometry | The molecular ion peak (M+) would be observed. Fragmentation patterns would likely involve the loss of the butoxy group and the boronic acid moiety. |
Applications in Research and Development
This compound is a valuable building block in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[5] this compound serves as an excellent coupling partner with various aryl halides to produce substituted biaryls, which are common scaffolds in pharmaceuticals and functional materials.[5]
Drug Discovery and Medicinal Chemistry
Arylboronic acids are recognized as important pharmacophores in drug design. This compound has been investigated for its potential biological activities. Notably, it has been reported to act as an inhibitor of the NorA efflux pump in Staphylococcus aureus, a mechanism that can potentiate the activity of antibiotics.[3] This highlights its potential in the development of new antibacterial therapies.
Experimental Protocols
The following section provides a detailed, generalized protocol for a Suzuki-Miyaura cross-coupling reaction using this compound.
General Suzuki-Miyaura Cross-Coupling Protocol
This protocol describes the coupling of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous and deoxygenated solvent (e.g., Toluene, Dioxane, DMF)
-
Schlenk flask or round-bottom flask
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Solvent Addition: Under a positive pressure of the inert gas, add the anhydrous and deoxygenated solvent (10 mL).
-
Reaction: Stir the mixture at the desired temperature (typically 80-110 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Suzuki-Miyaura Coupling Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Biaryl Synthesis
This diagram outlines the typical laboratory workflow for the synthesis of a biaryl compound using this compound via the Suzuki-Miyaura reaction.
Caption: General workflow for the synthesis and purification of biaryl compounds.
Safety and Handling
Boronic acids, including this compound, should be handled with appropriate safety precautions in a laboratory setting.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust. Use in a well-ventilated area or under a fume hood. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.
-
Disposal: Dispose of waste material in accordance with local, regional, and national regulations.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound , 98% , 105365-51-3 - CookeChem [cookechem.com]
- 3. This compound | 105365-51-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. This compound | 105365-51-3 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 5. tcichemicals.com [tcichemicals.com]
An In-Depth Technical Guide to the Synthesis of 4-Butoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Butoxyphenylboronic acid is a versatile intermediate in organic synthesis, widely employed in the construction of complex molecules through Suzuki-Miyaura cross-coupling reactions. The presence of the butoxy group influences the electronic properties and solubility of the molecule, making it a valuable building block in the development of novel pharmaceuticals, liquid crystals, and other advanced materials. This technical guide provides a comprehensive overview of the primary synthesis pathway for this compound, including a detailed experimental protocol and a summary of the key reaction parameters.
Primary Synthesis Pathway: The Grignard Reaction
The most common and well-established method for the synthesis of this compound is through a Grignard reaction. This pathway involves the formation of a Grignard reagent from 1-bromo-4-butoxybenzene, which is then reacted with a trialkyl borate ester, followed by acidic hydrolysis to yield the final product. This method is favored for its relatively high yields and the ready availability of the starting materials.
A general overview of this synthetic approach is as follows:
-
Formation of the Grignard Reagent: 1-bromo-4-butoxybenzene is reacted with magnesium turnings in an anhydrous ether solvent, typically tetrahydrofuran (THF), to form 4-butoxyphenylmagnesium bromide. The initiation of this reaction can be facilitated by the addition of a small crystal of iodine or a few drops of 1,2-dibromoethane.[1]
-
Borylation: The freshly prepared Grignard reagent is then added to a solution of a trialkyl borate, such as triisopropyl borate or trimethyl borate, at a low temperature to prevent the formation of byproducts.
-
Hydrolysis: The resulting boronate ester is hydrolyzed with an acid, such as hydrochloric acid, to produce this compound.
-
Purification: The crude product can be purified by recrystallization or through an acid-base extraction procedure to remove impurities.[2][3]
The overall workflow for the Grignard-based synthesis of this compound can be visualized as follows:
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound via the Grignard reaction pathway. The data is based on established procedures for analogous arylboronic acid syntheses.
| Parameter | Value/Range | Notes |
| Grignard Formation | ||
| Solvent | Anhydrous Diethyl Ether or THF | Essential for stabilization of the Grignard reagent. |
| Magnesium | 1.1 - 1.5 equivalents | A slight excess ensures complete reaction of the aryl bromide. |
| Activation Method | Iodine crystal or 1,2-dibromoethane | Crucial for removing the passivating magnesium oxide layer. |
| Initiation Temperature | Room temperature to gentle reflux | The reaction is exothermic and may require cooling. |
| Reaction Time | 1 - 3 hours | Completion is often indicated by the disappearance of magnesium. |
| Borylation & Hydrolysis | ||
| Borate Ester | Triisopropyl borate or Trimethyl borate (1.1 - 1.5 eq.) | Added at low temperature (-78 °C to 0 °C). |
| Hydrolysis Agent | Dilute HCl or H₂SO₄ | To quench the reaction and protonate the boronate ester. |
| Reaction Time | 30 minutes - 2 hours | Monitored by TLC or other appropriate analytical methods. |
| Overall Process | ||
| Expected Yield | 60 - 85% | Dependent on reaction conditions and purity of reagents. |
| Purity | >95% after purification | Recrystallization or acid-base extraction are effective purification methods. |
Detailed Experimental Protocol
This protocol details the synthesis of this compound from 1-bromo-4-butoxybenzene using the Grignard reaction.
Materials:
-
1-Bromo-4-butoxybenzene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (as initiator)
-
Triisopropyl borate
-
Hydrochloric acid (2 M)
-
Diethyl ether
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
Step 1: Formation of 4-Butoxyphenylmagnesium Bromide (Grignard Reagent)
-
Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, a dropping funnel, and an inlet for inert gas. Flame-dry the entire apparatus under a stream of inert gas to ensure all moisture is removed.
-
To the flask, add magnesium turnings (1.2 equivalents) and a small crystal of iodine.
-
Add a small amount of anhydrous THF to cover the magnesium turnings.
-
In the dropping funnel, prepare a solution of 1-bromo-4-butoxybenzene (1.0 equivalent) in anhydrous THF.
-
Add a small portion of the 1-bromo-4-butoxybenzene solution to the magnesium suspension to initiate the reaction. The disappearance of the iodine color and gentle refluxing of the ether indicate the start of the reaction. If the reaction does not initiate, gentle warming may be applied.
-
Once the reaction has started, add the remaining 1-bromo-4-butoxybenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring at room temperature for an additional 1-2 hours, or until most of the magnesium has been consumed. The resulting grey-black solution is the Grignard reagent.
Step 2: Synthesis of this compound
-
Cool the freshly prepared Grignard reagent solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, prepare a solution of triisopropyl borate (1.2 equivalents) in anhydrous THF.
-
Add the triisopropyl borate solution dropwise to the stirred Grignard solution at -78 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Cool the reaction mixture to 0 °C in an ice bath and slowly quench the reaction by the dropwise addition of 2 M hydrochloric acid until the solution is acidic.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
Step 3: Purification
-
The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of water and ethanol.
-
Alternatively, an acid-base extraction can be performed. Dissolve the crude product in diethyl ether and extract with a 1 M NaOH solution. The aqueous layer is then acidified with 2 M HCl to precipitate the pure boronic acid, which is then filtered, washed with cold water, and dried under vacuum.
The logical relationship between the key steps of the synthesis is illustrated in the following diagram:
Conclusion
The synthesis of this compound via the Grignard reaction is a reliable and efficient method for producing this important synthetic intermediate. Careful control of reaction conditions, particularly the maintenance of an anhydrous environment during the Grignard reagent formation and the use of low temperatures for the borylation step, is crucial for achieving high yields and purity. The detailed protocol and data provided in this guide offer a solid foundation for researchers and drug development professionals to successfully synthesize this compound for their specific applications.
References
An In-Depth Technical Guide to 4-Butoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Butoxyphenylboronic acid, a versatile building block in organic synthesis with significant applications in medicinal chemistry and materials science. This document details its chemical identifiers, physicochemical properties, experimental protocols for its synthesis and key reactions, and its role in the development of novel therapeutics and functional materials.
Core Identifiers and Properties
This compound is an organoboron compound characterized by a phenyl ring substituted with a butoxy group and a boronic acid moiety. These functional groups impart specific reactivity and properties that are highly valued in synthetic chemistry.
Chemical Identifiers
| Identifier | Value |
| CAS Number | 105365-51-3[1] |
| Molecular Formula | C₁₀H₁₅BO₃[1] |
| Molecular Weight | 194.04 g/mol [1] |
| Synonyms | B-(4-Butoxyphenyl)boronic acid, 4-n-Butoxyphenylboronic acid[1] |
| SMILES | CCCCOC1=CC=C(B(O)O)C=C1[1] |
| InChIKey | Not readily available |
Physicochemical Properties
| Property | Value |
| Melting Point | 178-181 °C[2] |
| Boiling Point | Data not available |
| Density | Data not available |
| Solubility | Data not available |
| Appearance | White to off-white crystalline powder |
| Purity | Typically ≥98%[1] |
Experimental Protocols
Synthesis of this compound via Grignard Reaction
This protocol describes a general and widely used method for the synthesis of arylboronic acids from the corresponding aryl halide. The synthesis of this compound can be achieved from 1-bromo-4-butoxybenzene through the formation of a Grignard reagent, followed by reaction with a borate ester.
Materials:
-
1-bromo-4-butoxybenzene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Triisopropyl borate
-
1 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate
-
Standard glassware for anhydrous reactions (e.g., flame-dried round-bottom flask, condenser, dropping funnel)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere, add magnesium turnings. A solution of 1-bromo-4-butoxybenzene in anhydrous THF is added dropwise to the magnesium turnings. The reaction is initiated, which is often indicated by a gentle reflux. The mixture is then stirred at room temperature until the magnesium is consumed.
-
Borylation: The Grignard solution is cooled to -78 °C in a dry ice/acetone bath. A solution of triisopropyl borate in anhydrous THF is added dropwise, maintaining the low temperature. The reaction mixture is then allowed to warm to room temperature and stirred overnight.
-
Hydrolysis: The reaction is quenched by the slow addition of 1 M HCl at 0 °C. The mixture is stirred for one hour.
-
Extraction and Purification: The aqueous layer is separated, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization to yield this compound.
Suzuki-Miyaura Cross-Coupling Reaction
This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds. This protocol outlines a general procedure for the coupling of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoacetophenone)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water mixture, toluene, or DMF)
-
Standard reaction glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), the palladium catalyst (typically 1-5 mol%), and the base (2-3 equivalents).
-
Solvent Addition and Degassing: Add the solvent system to the flask. The reaction mixture is then thoroughly degassed by bubbling with an inert gas (e.g., argon) for 10-15 minutes or by several freeze-pump-thaw cycles.
-
Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred under an inert atmosphere until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.
Visualized Workflows and Mechanisms
Synthesis Workflow of this compound
The following diagram illustrates the key steps in the synthesis of this compound from 1-bromo-4-butoxybenzene.
Caption: Synthesis workflow for this compound.
Catalytic Cycle of the Suzuki-Miyaura Reaction
The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst. The diagram below outlines the key steps of this important cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Discovery and Materials Science
Arylboronic acids, including this compound, are considered "privileged structures" in medicinal chemistry due to their ability to form reversible covalent bonds with biological targets such as serine proteases. The butoxy group can modulate the compound's physicochemical properties, including its lipophilicity, which can influence its pharmacokinetic profile.
In the realm of materials science, this compound and its derivatives are utilized in the synthesis of liquid crystals and organic light-emitting diodes (OLEDs). The rigid phenylboronic acid core, combined with the flexible butoxy chain, can lead to the formation of materials with desirable mesomorphic and photophysical properties. For instance, the incorporation of such structures can influence the alignment and stability of liquid crystal phases.
References
Physicochemical Properties of 4-Butoxyphenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: 4-Butoxyphenylboronic acid (CAS No. 105365-51-3) is an organoboron compound that serves as a versatile intermediate in organic synthesis.[1][2] As a member of the boronic acid family, it is particularly valuable in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.[2] Its utility extends to the synthesis of complex molecules, including pharmaceuticals and materials for liquid crystals.[1] This guide provides a detailed overview of its core physicochemical properties, experimental protocols for its characterization, and a generalized workflow for its synthesis and analysis.
Core Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. These parameters are crucial for designing reaction conditions, purification procedures, and formulation strategies.
| Property | Value | Reference |
| CAS Number | 105365-51-3 | [1][2][3] |
| Molecular Formula | C₁₀H₁₅BO₃ | [1][4] |
| Molecular Weight | 194.04 g/mol | [1][2] |
| Appearance | White to almost white crystalline powder | [2][3][4] |
| Melting Point | 106-108 °C | [2][4] |
| Boiling Point | 342.3 ± 44.0 °C (Predicted) | [2][4] |
| pKa | 8.72 ± 0.16 (Predicted) | [2][4] |
| Solubility | Slightly soluble in water. Soluble in methanol. | [2][3] |
| SMILES | CCCCOC1=CC=C(B(O)O)C=C1 | [1] |
Experimental Protocols
Accurate characterization of this compound is essential for its effective use. The following sections detail generalized experimental protocols for key analytical techniques, adapted from standard procedures for arylboronic acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the molecular structure of the compound. Boronic acids have a tendency to form cyclic anhydrides (boroxines), which can lead to complex spectra. Using a solvent that disrupts hydrogen bonding is often beneficial.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent such as Methanol-d₄ or DMSO-d₆. Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Instrument: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Instrument: 100 MHz or higher field NMR spectrometer.
-
Pulse Program: Standard proton-decoupled experiment.
-
Number of Scans: 1024 or higher to achieve adequate signal-to-noise.
-
Relaxation Delay: 2-5 seconds.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is employed to identify the functional groups present in the molecule.
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
-
Spectrum Acquisition:
-
Instrument: Fourier Transform Infrared (FTIR) spectrometer with a universal ATR accessory.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Expected Characteristic Absorptions:
-
O-H stretch (boronic acid): Broad band in the region of 3500-3200 cm⁻¹.
-
Aromatic C-H stretch: Around 3100-3000 cm⁻¹.
-
Aliphatic C-H stretch (butyl group): Around 2960-2850 cm⁻¹.
-
B-O stretch: Strong band around 1350 cm⁻¹.
-
C-O stretch (ether): Strong band around 1250 cm⁻¹.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and confirm the elemental composition of the compound. Electrospray ionization (ESI) is a common technique for boronic acids.
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
ESI-MS Acquisition:
-
Instrument: ESI-Time of Flight (ESI-TOF) or Quadrupole mass spectrometer.
-
Ionization Mode: Both positive and negative ion modes should be tested. Boronic acids can be challenging due to their tendency to form trimers (boroxines).
-
Mass Range: m/z 50-500.
-
Data Analysis: Analyze the spectrum for the molecular ion peak [M+H]⁺ or [M-H]⁻ and compare the observed mass to the calculated exact mass.
-
Synthetic and Analytical Workflow
The following diagram illustrates a generalized workflow for the synthesis and subsequent characterization of an arylboronic acid like this compound. This process begins with starting materials and proceeds through synthesis, purification, and final analytical validation.
Caption: Workflow for the synthesis and characterization of this compound.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound , 98% , 105365-51-3 - CookeChem [cookechem.com]
- 3. This compound | 105365-51-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. This compound, CasNo.105365-51-3 Hebei Dangtong Biological Technology Co..LTD China (Mainland) [nengxian.lookchem.com]
An In-depth Technical Guide to the Solubility of 4-Butoxyphenylboronic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 4-butoxyphenylboronic acid in organic solvents. Due to the limited availability of direct quantitative solubility data for this compound in peer-reviewed literature, this document presents data for the closely related isomers of isobutoxyphenylboronic acid as a valuable proxy. The methodologies detailed herein for solubility determination are standard for boronic acids and can be directly applied to this compound.
Introduction to Boronic Acid Solubility
Boronic acids are a class of compounds widely used in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. Their solubility in organic solvents is a critical parameter for reaction optimization, purification, and formulation development. The solubility of arylboronic acids is influenced by several factors, including the nature and position of substituents on the phenyl ring and the polarity of the solvent. Generally, boronic acids are more soluble in polar organic solvents and have limited solubility in nonpolar hydrocarbon solvents. The introduction of an alkoxy group, such as a butoxy group, is expected to influence the polarity and hydrogen bonding capabilities of the molecule, thereby affecting its solubility profile.
A challenge in determining the solubility of boronic acids is their propensity to form cyclic anhydrides, known as boroxines, through dehydration.[1][2] This equilibrium between the acid and its boroxine form can be influenced by the solvent and temperature, which can complicate solubility measurements.[1][2]
Quantitative Solubility Data for Isobutoxyphenylboronic Acid Isomers
The following tables summarize the experimentally determined mole fraction solubility (x) of ortho-, meta-, and para-isobutoxyphenylboronic acid in various organic solvents at different temperatures. This data is adapted from a study by Leszczyński et al. (2020) and serves as a strong reference point for estimating the solubility of this compound.[1][3] The study found that the introduction of an isobutoxy group generally increases solubility in most of the tested solvents compared to unsubstituted phenylboronic acid.[3][4]
Table 1: Solubility of ortho-Isobutoxyphenylboronic Acid [3]
| Temperature (K) | Chloroform (x) | 3-Pentanone (x) | Acetone (x) | Dipropyl ether (x) | Methylcyclohexane (x) |
| 283.15 | 0.003 | 0.048 | 0.027 | 0.057 | 0.001 |
| 293.15 | 0.006 | 0.081 | 0.045 | 0.091 | 0.001 |
| 303.15 | 0.011 | 0.128 | 0.072 | 0.139 | 0.002 |
| 313.15 | 0.020 | 0.194 | 0.111 | 0.207 | 0.003 |
| 323.15 | 0.035 | 0.286 | 0.166 | 0.300 | 0.005 |
Table 2: Solubility of meta-Isobutoxyphenylboronic Acid [3]
| Temperature (K) | Chloroform (x) | 3-Pentanone (x) | Acetone (x) | Dipropyl ether (x) | Methylcyclohexane (x) |
| 283.15 | 0.002 | 0.010 | 0.007 | 0.006 | 0.000 |
| 293.15 | 0.004 | 0.017 | 0.011 | 0.010 | 0.000 |
| 303.15 | 0.006 | 0.027 | 0.018 | 0.015 | 0.001 |
| 313.15 | 0.010 | 0.043 | 0.028 | 0.024 | 0.001 |
| 323.15 | 0.016 | 0.066 | 0.043 | 0.036 | 0.001 |
Table 3: Solubility of para-Isobutoxyphenylboronic Acid [3]
| Temperature (K) | Chloroform (x) | 3-Pentanone (x) | Acetone (x) | Dipropyl ether (x) | Methylcyclohexane (x) |
| 283.15 | 0.003 | 0.011 | 0.008 | 0.006 | 0.000 |
| 293.15 | 0.005 | 0.018 | 0.013 | 0.010 | 0.001 |
| 303.15 | 0.008 | 0.029 | 0.020 | 0.015 | 0.001 |
| 313.15 | 0.012 | 0.046 | 0.032 | 0.024 | 0.001 |
| 323.15 | 0.019 | 0.070 | 0.049 | 0.036 | 0.002 |
Note: The solubility of the ortho-isomer is significantly higher than that of the meta and para isomers in all tested solvents.[3][4]
Experimental Protocol for Solubility Determination
A reliable and commonly used method for determining the solubility of boronic acids in organic solvents is the dynamic (or synthetic) method.[4][5][6] This method involves observing the temperature at which a solid solute completely dissolves in a solvent at a known concentration.[7]
-
Compound of Interest: this compound, highly purified.
-
Organic Solvents: High-purity, anhydrous solvents (e.g., acetone, chloroform, 3-pentanone, dipropyl ether, methylcyclohexane).[1][4]
-
Analytical Balance: Precision of at least 0.1 mg.
-
Glass Vials or Jacketed Glass Vessel: With airtight seals to prevent solvent evaporation.[5][7]
-
Magnetic Stirrer and Stir Bars.
-
Controlled Temperature Bath: A circulating thermostat bath capable of precise temperature control.[5]
-
Calibrated Thermometer or Temperature Probe.
-
Turbidity Measurement Device: A luminance probe or a laser and photodetector to monitor the clarity of the solution.[1][4]
-
Sample Preparation:
-
Accurately weigh a specific amount of this compound into a glass vial.[7]
-
Add a precise amount (by weight or volume) of the desired organic solvent to achieve a known mole fraction.[7]
-
Add a small magnetic stir bar to the vial.
-
Seal the vial tightly to prevent solvent evaporation and contamination from atmospheric moisture.[7]
-
-
Solubility Measurement:
-
Place the sealed vial in the controlled temperature bath and begin stirring.[5]
-
Slowly increase the temperature of the bath at a controlled rate (e.g., 0.2-0.5 °C/min) to avoid overshooting the dissolution point.[5][7]
-
Continuously monitor the turbidity of the solution using the luminance probe or by visual inspection.[1][5]
-
The solubility temperature is the point at which the last solid particles disappear, and the solution becomes clear.[7] Record this temperature.
-
-
Data Analysis:
Visualizations
The following diagram illustrates the key steps in the dynamic method for determining the solubility of this compound.
References
An In-depth Technical Guide to 4-Butoxyphenylboronic Acid: Safety, Handling, and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Butoxyphenylboronic acid (CAS No. 105365-51-3) is an organoboron compound that is increasingly utilized in organic synthesis and medicinal chemistry. Its utility primarily stems from its role as a versatile building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. This capability makes it a valuable reagent in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). Furthermore, recent studies have highlighted its potential in drug development as an inhibitor of bacterial efflux pumps, a promising strategy to combat antibiotic resistance. This guide provides comprehensive information on the safe handling, storage, and key applications of this compound, tailored for professionals in research and drug development.
Physicochemical and Safety Data
A thorough understanding of the physicochemical properties and hazard profile of this compound is paramount for its safe handling in a laboratory setting. The following tables summarize key quantitative data.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 105365-51-3 | [1] |
| Molecular Formula | C₁₀H₁₅BO₃ | [1] |
| Molecular Weight | 194.04 g/mol | [1] |
| Appearance | White to Almost white powder to crystal | |
| Purity | ≥98% | [1] |
| Topological Polar Surface Area (TPSA) | 49.69 Ų | [1] |
| LogP | 0.5453 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Rotatable Bonds | 5 | [1] |
Table 2: Hazard Identification and Safety Information
| Hazard Statement | GHS Classification | Precautionary Statement Examples | Reference |
| H315: Causes skin irritation | Skin corrosion/irritation (Category 2) | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. | [2] |
| H319: Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |
| H335: May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [2] |
Safe Handling and Storage Protocols
Adherence to strict safety protocols is essential when working with this compound to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles with side-shields are mandatory.
-
Hand Protection: Wear protective gloves (e.g., nitrile rubber).
-
Skin and Body Protection: An impervious lab coat and appropriate footwear should be worn.
-
Respiratory Protection: Use a suitable respirator if dust is generated or if working in a poorly ventilated area.
Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
An accessible safety shower and eyewash station must be available in the immediate work area.
Handling Procedures
-
Avoid contact with skin and eyes.
-
Avoid the formation of dust and aerosols.[2]
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
Storage Conditions
-
Store in a tightly closed container.
-
Keep in a dry and well-ventilated place.
-
Recommended storage is at room temperature.[1]
Spill and Emergency Procedures
-
Spill: In case of a spill, evacuate the area. Use appropriate PPE. Absorb solutions with an inert material (e.g., diatomite) or carefully sweep up solid material, avoiding dust generation.[2] Dispose of contaminated material in a sealed, labeled container according to institutional and local regulations.
-
Fire: Use extinguishing media appropriate for the surrounding fire.
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.
-
Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water. Get medical attention.
-
Experimental Protocols
Suzuki-Miyaura Cross-Coupling Reaction (Representative Protocol)
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. Below is a representative experimental protocol for the Suzuki-Miyaura coupling of an aryl boronic acid, which can be adapted for this compound.
Reaction Scheme:
Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl halide (e.g., aryl bromide or iodide) (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., a mixture of toluene and water, or dioxane and water)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the palladium catalyst (0.05 mmol) to the flask under the inert atmosphere.
-
Add the solvent system (e.g., 10 mL of a 4:1 mixture of toluene:water) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (monitored by TLC or LC-MS, typically 2-24 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Applications in Drug Development
Inhibition of the NorA Efflux Pump in Staphylococcus aureus
A significant application of this compound in drug development is its activity as an inhibitor of the NorA efflux pump in Staphylococcus aureus. Efflux pumps are membrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell, thereby conferring multidrug resistance. The NorA efflux pump is a member of the major facilitator superfamily (MFS) of transporters and utilizes the proton motive force to expel compounds like fluoroquinolones (e.g., ciprofloxacin).
By inhibiting the NorA efflux pump, this compound can restore the efficacy of antibiotics that are otherwise expelled by the pump. It has been reported to potentiate the activity of ciprofloxacin against a strain of S. aureus that overexpresses NorA, demonstrating a 4-fold increase in potency at a concentration of 0.5 µg/mL. This suggests that this compound could be a valuable lead compound for the development of adjuvants to be co-administered with existing antibiotics to overcome bacterial resistance.
Caption: Mechanism of NorA efflux pump inhibition by this compound.
Conclusion
This compound is a valuable reagent for synthetic and medicinal chemists. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of complex molecular architectures, while its emerging role as a bacterial efflux pump inhibitor opens new avenues for combating antibiotic resistance. A comprehensive understanding of its properties and adherence to strict safety protocols are essential for its effective and safe use in the laboratory. This guide provides a foundational resource for researchers and drug development professionals working with this versatile compound.
References
The Dawn of a Versatile Reagent: A Technical Guide to the Discovery and Background of Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arylboronic acids, a class of organoboron compounds, have evolved from a chemical curiosity to indispensable tools in modern organic synthesis and medicinal chemistry. Their unique properties, particularly their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, have revolutionized the construction of carbon-carbon bonds, enabling the synthesis of complex molecules, including numerous pharmaceuticals. This technical guide provides an in-depth exploration of the discovery of arylboronic acids, their historical and modern synthetic methodologies, and their pivotal role in drug development, with a focus on the mechanisms of action of key arylboronic acid-containing drugs.
Discovery and Historical Context
The journey of boronic acids began in 1860 when Edward Frankland reported the first synthesis of an alkylboronic acid, ethylboronic acid. However, it was two decades later, in 1880, that the first arylboronic acid, phenylboronic acid, was synthesized by Adolf Michaelis and R. Becker.[1] Their pioneering work involved the reaction of diphenylmercury with boron trichloride at elevated temperatures in a sealed tube to produce phenylboronyl dichloride, which was then hydrolyzed to phenylboronic acid.[2] This discovery laid the foundation for a new class of organic compounds, though their synthetic utility was not fully realized for nearly a century.
Synthetic Methodologies
The synthesis of arylboronic acids has evolved significantly from the harsh conditions of the 19th century to the mild and highly efficient catalytic methods used today.
Early Synthetic Approaches: Organometallic Reagents
For many years, the primary method for synthesizing arylboronic acids involved the reaction of organometallic reagents, such as Grignard or organolithium reagents, with trialkyl borates. This approach, while conceptually straightforward, often suffered from low yields and limited functional group tolerance due to the high reactivity of the organometallic intermediates.
The Suzuki-Miyaura Revolution and Modern Catalytic Methods
The landscape of arylboronic acid chemistry was dramatically transformed by the development of the palladium-catalyzed cross-coupling reaction of organoboron compounds with organic halides by Akira Suzuki and Norio Miyaura in the late 1970s and early 1980s. This reaction, for which Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, highlighted the immense synthetic potential of arylboronic acids. A key related development is the Miyaura borylation, a palladium-catalyzed reaction that allows for the direct synthesis of boronic esters from aryl halides and a diboron reagent.[3]
Modern synthetic strategies for arylboronic acids include:
-
Miyaura Borylation: The palladium-catalyzed coupling of aryl halides or triflates with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), in the presence of a base.[4]
-
Grignard Reagent Method: An improved and still widely used method involving the reaction of an arylmagnesium halide with a trialkyl borate, followed by acidic workup.
-
C-H Activation: Direct borylation of aromatic C-H bonds catalyzed by transition metals like iridium or rhodium, offering an atom-economical approach.
Quantitative Data on Arylboronic Acid Synthesis
The choice of synthetic method depends on factors such as substrate scope, functional group tolerance, and desired scale. The following tables summarize representative yields for common synthetic routes.
| Aryl Halide | Product | Catalyst | Base | Solvent | Yield (%) | Reference |
| 4-Bromoanisole | 4-Methoxyphenylboronic acid pinacol ester | Pd(dppf)Cl₂ | KOAc | Dioxane | 85 | [3] |
| 1-Bromonaphthalene | 1-Naphthylboronic acid pinacol ester | Pd(dppf)Cl₂ | KOAc | DMSO | 98 | [3] |
| 4-Chlorotoluene | 4-Methylphenylboronic acid pinacol ester | Pd(dba)₂ / PCy₃ | KOAc | Dioxane | 89 | [3] |
| 3-Bromopyridine | 3-Pyridylboronic acid pinacol ester | Pd(dppf)Cl₂ | KOAc | Dioxane | 77 | [3] |
Table 1: Representative Yields for the Miyaura Borylation Reaction.
| Aryl Halide | Product | Borate Ester | Solvent | Yield (%) | Reference |
| Bromobenzene | Phenylboronic acid | Trimethyl borate | THF | 95 | [5] |
| 4-tert-Butylbromobenzene | 4-tert-Butylphenylboronic acid | Triisopropyl borate | THF | 73 | [6] |
| 4-Bromoanisole | 4-Methoxyphenylboronic acid | Trimethyl borate | THF | ~68 | [7] |
| 4-Bromophenol (protected) | 4-Hydroxyphenylboronic acid | Trimethyl borate | THF | Not specified | [8] |
Table 2: Representative Yields for the Grignard Reagent Method.
| Substituent (para-) | pKa | Reference |
| -H | 8.83 | [9] |
| -OCH₃ | 9.25 | [7] |
| -CH₃ | 9.17 | [10] |
| -F | 8.67 | [1] |
| -Cl | 8.55 | [10] |
| -Br | 8.52 | [10] |
| -CN | 7.84 | [10] |
| -NO₂ | 7.08 | [10] |
| -CF₃ | 7.96 | [1] |
Table 3: pKa Values of Selected para-Substituted Phenylboronic Acids in Aqueous Solution.
Experimental Protocols
Synthesis of Phenylboronic Acid via Diphenylmercury (Michaelis & Becker, 1880 - Historical Protocol)
Disclaimer: This protocol is of historical significance and involves highly toxic reagents. It is not recommended for modern laboratory practice.
-
Reaction: Diphenylmercury is heated with boron trichloride in a sealed glass tube at 180-200 °C.[2]
-
Intermediate: This reaction forms phenylboronyl dichloride (C₆H₅BCl₂).
-
Hydrolysis: The resulting phenylboronyl dichloride is carefully hydrolyzed with water to yield phenylboronic acid.
Synthesis of 4-tert-Butylphenylboronic Acid via Grignard Reaction (Modern Protocol)
-
Materials: 4-tert-Butylbromobenzene, magnesium turnings, iodine (catalyst), triisopropyl borate, anhydrous tetrahydrofuran (THF), hydrochloric acid.
-
Step 1: Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings and a crystal of iodine are placed in anhydrous THF. A solution of 4-tert-butylbromobenzene in anhydrous THF is added dropwise to initiate the reaction and form the Grignard reagent. The reaction mixture is typically stirred until the magnesium is consumed.
-
Step 2: Borylation: The Grignard reagent solution is cooled to a low temperature (e.g., -78 °C) in a dry ice/acetone bath. A solution of triisopropyl borate in anhydrous THF is then added dropwise, maintaining the low temperature. The reaction is stirred for a specified time at low temperature and then allowed to warm to room temperature.
-
Step 3: Hydrolysis and Workup: The reaction is quenched by the slow addition of aqueous hydrochloric acid. The mixture is then extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude 4-tert-butylphenylboronic acid can be purified by recrystallization. The reported yield for this procedure is approximately 72.8%.[6]
Synthesis of 4-Methoxyphenylboronic Acid Pinacol Ester via Miyaura Borylation (Modern Protocol)
-
Materials: 4-Bromoanisole, bis(pinacolato)diboron (B₂pin₂), [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), potassium acetate (KOAc), anhydrous dioxane.
-
Procedure: To an oven-dried Schlenk flask under an inert atmosphere are added 4-bromoanisole (1.0 mmol), B₂pin₂ (1.1 mmol), Pd(dppf)Cl₂ (0.03 mmol), and KOAc (1.5 mmol). Anhydrous dioxane (5 mL) is added, and the flask is sealed. The reaction mixture is heated to 80 °C and stirred for several hours, with the progress monitored by TLC or GC-MS.
-
Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to afford the desired 4-methoxyphenylboronic acid pinacol ester. A similar procedure reports a yield of 85%.[3]
Arylboronic Acids in Drug Development
The unique chemical properties of the boronic acid functional group, particularly its ability to form reversible covalent bonds with diols and act as a serine protease inhibitor, have made it a valuable pharmacophore in drug design. Several FDA-approved drugs incorporate an arylboronic acid or a related boronate ester moiety.
Bortezomib (Velcade®): A Proteasome Inhibitor for Cancer Therapy
Bortezomib is a dipeptidyl boronic acid that functions as a potent and reversible inhibitor of the 26S proteasome, a key component of the ubiquitin-proteasome pathway responsible for the degradation of intracellular proteins. In cancer cells, particularly multiple myeloma, inhibition of the proteasome leads to the accumulation of pro-apoptotic proteins and the disruption of cell cycle regulation, ultimately inducing apoptosis.
Mechanism of Action:
-
Proteasome Inhibition: The boron atom of bortezomib forms a stable but reversible complex with the threonine residue in the active site of the 26S proteasome, inhibiting its chymotrypsin-like activity.[11]
-
Accumulation of Pro-Apoptotic Factors: Inhibition of the proteasome prevents the degradation of pro-apoptotic proteins such as the BH3-only protein Noxa.[12]
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The accumulation of Noxa leads to the activation of the pro-apoptotic effector proteins Bax and Bak.[13][14]
-
Caspase Activation: Activated Bax and Bak induce MOMP, leading to the release of cytochrome c from the mitochondria into the cytosol.[15] Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Caspase-9, in turn, activates the executioner caspases-3 and -7, leading to the cleavage of cellular substrates and the execution of apoptosis.[16][17] Bortezomib can also induce caspase-8 activation.[18][19]
Other Notable Arylboronic Acid-Containing Drugs
-
Vaborbactam: A cyclic boronic acid β-lactamase inhibitor. It is co-formulated with the carbapenem antibiotic meropenem (Vabomere®). Vaborbactam protects meropenem from degradation by serine β-lactamases, including Klebsiella pneumoniae carbapenemase (KPC), thereby restoring its antibacterial activity against resistant bacteria.[2]
-
Crisaborole (Eucrisa®): A benzoxaborole, which is a cyclic boronic acid derivative, that acts as a phosphodiesterase 4 (PDE4) inhibitor. It is used topically for the treatment of mild to moderate atopic dermatitis. By inhibiting PDE4, crisaborole increases intracellular levels of cyclic AMP (cAMP), which in turn reduces the production of pro-inflammatory cytokines.[18]
Visualizations
Caption: Experimental workflow for Grignard-based synthesis.
Caption: Mechanism of the Miyaura borylation reaction.
Caption: Bortezomib-induced apoptosis pathway.
Conclusion
From their initial synthesis in the late 19th century, arylboronic acids have risen to prominence as a cornerstone of modern organic chemistry. Their versatility, stability, and reactivity have enabled the construction of countless complex molecules, profoundly impacting materials science and, most notably, drug discovery. The development of drugs like Bortezomib, Vaborbactam, and Crisaborole showcases the power of leveraging the unique chemical properties of the boronic acid moiety to address diverse therapeutic challenges. As synthetic methodologies continue to improve and our understanding of the biological roles of boron-containing compounds deepens, the legacy of Michaelis and Becker's discovery will undoubtedly continue to expand, paving the way for new innovations in science and medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. Phenylboronic acid – preparation and application - Georganics [georganics.sk]
- 3. Miyaura Borylation Reaction [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]
- 6. 4-tert-Butylphenylboronic acid | 123324-71-0 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. 4-Hydroxyphenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. What is the mechanism of Bortezomib? [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. BAK and NOXA Are Critical Determinants of Mitochondrial Apoptosis Induced by Bortezomib in Mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. researchgate.net [researchgate.net]
- 16. Caspase-2 functions upstream of mitochondria in endoplasmic reticulum stress-induced apoptosis by bortezomib in human myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Caspase-8: Friend or Foe in Bortezomib/Lenalidomide-Based Therapy for Myeloma [frontiersin.org]
- 19. Bortezomib sensitizes human renal cell carcinomas to TRAIL apoptosis through increased activation of caspase-8 in the death-inducing signaling complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Boronic Acids in Medicinal Chemistry: A Technical Guide to a Versatile Pharmacophore
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Boronic acids have emerged from the realm of synthetic chemistry to become a validated and increasingly vital pharmacophore in modern drug discovery. The approval of Bortezomib in 2003 marked a turning point, demonstrating that boron-containing compounds can be safe and effective therapeutics, thereby dispelling earlier concerns about toxicity.[1][2] The unique electronic properties of the boron atom, particularly its ability to form reversible covalent bonds with biological nucleophiles, grant these molecules a distinct mechanism of action that has been successfully exploited across multiple therapeutic areas, including oncology and infectious diseases.[1] This guide provides an in-depth overview of the core principles of boronic acid chemistry, their mechanisms of action, key therapeutic successes, and the experimental methodologies crucial for their development.
Introduction: The Unique Chemistry of Boronic Acids
A boronic acid is an organoboron compound characterized by a carbon-boron bond and two hydroxyl groups, with the general formula R-B(OH)₂.[3] The boron atom is electron-deficient, rendering it a mild Lewis acid.[3][4] This fundamental property dictates their reactivity and is the cornerstone of their utility in medicinal chemistry.
A key feature of boronic acids is their ability to exist in equilibrium between a trigonal planar sp² hybridized state and a tetrahedral sp³ hybridized state upon interaction with a Lewis base.[5] This allows them to form stable, yet reversible, covalent adducts with nucleophilic residues in enzyme active sites, such as the hydroxyl groups of serine and threonine.[1][6][7] This reversible covalent inhibition provides a desirable balance between high potency and a duration of action that can be finely tuned, distinguishing them from irreversible covalent inhibitors.[6] Furthermore, with a pKa typically around 9, they are largely protonated under physiological conditions but can form tetrahedral boronate complexes with a pKa closer to 7.[8]
Mechanism of Action: Reversible Covalent Inhibition
The primary mechanism by which boronic acid drugs exert their therapeutic effect is through the inhibition of enzymes, particularly serine and threonine proteases. The boron atom acts as an electrophilic "warhead" that is attacked by a nucleophilic amino acid residue in the enzyme's active site.
For example, in the case of proteasome inhibitors, the boronic acid moiety of the drug forms a tetrahedral complex with the N-terminal threonine hydroxyl group in the active site of the 20S proteasome.[2][9] This complex mimics the tetrahedral transition state of peptide bond hydrolysis, making boronic acids potent transition-state analog inhibitors.[7] This interaction blocks the catalytic activity of the proteasome, leading to a disruption of protein homeostasis and inducing apoptosis in rapidly dividing cancer cells.[2]
This targeted, reversible covalent mechanism offers several advantages:
-
High Potency and Specificity: The formation of a covalent bond can lead to significantly higher potency and prolonged target engagement compared to non-covalent inhibitors.[7]
-
Favorable Kinetics: The reversibility of the bond allows for a tunable duration of action and can mitigate the risk of off-target toxicity associated with permanent, irreversible inhibitors.[6]
-
Overcoming Resistance: This unique mechanism can be effective against targets where traditional non-covalent inhibitors have failed or where resistance has developed.
Approved Boronic Acid-Based Therapeutics
The clinical and commercial success of boronic acid drugs has validated their place in the medicinal chemist's toolbox.[10][11] To date, several have received FDA approval, demonstrating their therapeutic impact.
| Drug Name (Brand Name) | Target | Therapeutic Area | Key Quantitative Data |
| Bortezomib (Velcade®) | 20S Proteasome (β5 subunit) | Oncology (Multiple Myeloma) | Ki: 0.6 nM - 1.6 nM[12][13]IC50: 3 - 40 nM (cell-dependent)[14][15] |
| Ixazomib (Ninlaro®) | 20S Proteasome (β5 subunit) | Oncology (Multiple Myeloma) | IC50 (β5 subunit): 3.4 nM[10]Ki: 4.9 nM[13] |
| Vaborbactam (Vabomere®) | Serine β-Lactamases (Class A & C) | Infectious Disease | Ki: 0.022 - 0.18 µM (Class A & C enzymes)[6] |
| Tavaborole (Kerydin®) | Leucyl-tRNA Synthetase (LeuRS) | Infectious Disease (Onychomycosis) | IC50 (C. albicans LeuRS): 4.2 µM[16] |
Signaling Pathway: Inhibition of the Ubiquitin-Proteasome System
Bortezomib and Ixazomib function by inhibiting the 26S proteasome, the central enzyme complex of the ubiquitin-proteasome pathway (UPP). The UPP is critical for the degradation of most intracellular proteins, including those that regulate cell cycle progression and apoptosis. In cancer cells, particularly multiple myeloma which produces large quantities of proteins, the UPP is essential for survival. By blocking the proteasome, these drugs cause an accumulation of misfolded and regulatory proteins, leading to endoplasmic reticulum (ER) stress, inhibition of the pro-survival NF-κB pathway, and ultimately, programmed cell death (apoptosis).[2]
Caption: Bortezomib inhibits the proteasome, leading to apoptosis and blocking NF-κB survival signals.
Experimental Protocols
The development of boronic acid inhibitors relies on robust synthetic methods and precise biological assays. Below are representative protocols for the synthesis of a boronic acid precursor and the evaluation of proteasome inhibition.
Protocol 1: Synthesis of an Aryl Boronic Acid Pinacol Ester via Miyaura Borylation
This protocol describes a common method for synthesizing aryl boronic esters from aryl halides, which are stable precursors to boronic acids.
Objective: To synthesize 4-phenylphenylboronic acid pinacol ester from 4-bromobiphenyl.
Materials:
-
4-Bromobiphenyl (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
Potassium acetate (KOAc) (3.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromobiphenyl, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate.
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-phenylphenylboronic acid pinacol ester.
Protocol 2: In Vitro 20S Proteasome Activity Assay
This fluorometric assay measures the chymotrypsin-like activity of the 20S proteasome and its inhibition by compounds like Bortezomib.[10][11]
Objective: To determine the IC50 value of an inhibitor against the chymotrypsin-like activity of the purified human 20S proteasome.
Materials:
-
Purified Human 20S Proteasome
-
Fluorogenic Substrate: Suc-LLVY-AMC (Suc-Leu-Leu-Val-Tyr-7-Amino-4-methylcoumarin)
-
Assay Buffer: 25 mM HEPES, 0.5 mM EDTA, pH 7.5
-
SDS (for proteasome activation)
-
Boronic acid inhibitor (e.g., Bortezomib) dissolved in DMSO
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the Suc-LLVY-AMC substrate in DMSO.
-
Prepare a working solution of the 20S proteasome (e.g., 5 nM) in Assay Buffer.
-
Prepare a serial dilution of the boronic acid inhibitor in DMSO, then dilute further in Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in all wells is consistent and low (<1%).
-
-
Assay Setup (in a 96-well plate):
-
Add Assay Buffer to each well.
-
Add the serially diluted inhibitor to the experimental wells. Add Assay Buffer with the same final DMSO concentration to the "no inhibitor" (100% activity) control wells.
-
Add the 20S proteasome working solution to all wells except the "no enzyme" (background) controls.
-
Add a low concentration of SDS (e.g., 0.01-0.03% final concentration) to activate the proteasome.[11]
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add the Suc-LLVY-AMC substrate to all wells to initiate the enzymatic reaction (final concentration typically 20-100 µM).
-
-
Fluorescence Measurement:
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the fluorescence kinetically for 30-60 minutes, with readings every 1-2 minutes.
-
-
Data Analysis:
-
For each well, determine the initial reaction velocity (V) by calculating the slope of the linear portion of the fluorescence versus time plot (RFU/min).
-
Subtract the average velocity of the "no enzyme" background wells from all other wells.
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = (1 - (V_inhibitor / V_no_inhibitor)) * 100.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion and Future Outlook
Boronic acids have firmly established their value in medicinal chemistry, transitioning from synthetic curiosities to the core of multiple FDA-approved drugs. Their unique ability to engage in reversible covalent interactions provides a powerful mechanism for potent and selective enzyme inhibition. The successes in oncology and infectious disease are likely just the beginning. Ongoing research is exploring boronic acids for a wide range of other conditions, including inflammatory and neurodegenerative diseases. As our understanding of their structure-activity relationships, pharmacokinetic properties, and potential off-target effects continues to deepen, we can anticipate the development of the next generation of innovative boronic acid-based therapeutics.
References
- 1. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro and in vivo efficacy of the novel oral proteasome inhibitor NNU546 in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. worldwide.promega.com [worldwide.promega.com]
- 9. benchchem.com [benchchem.com]
- 10. resources.rndsystems.com [resources.rndsystems.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. Miyaura Borylation Reaction [organic-chemistry.org]
Methodological & Application
Application Notes and Protocols for 4-Butoxyphenylboronic Acid in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[1][2] This reaction's significance is underscored by its wide application in the pharmaceutical industry and materials science due to its mild reaction conditions, tolerance of various functional groups, and the general stability and low toxicity of the boronic acid reagents.[3][4] 4-Butoxyphenylboronic acid is a valuable building block, allowing for the introduction of the butoxy-substituted phenyl moiety, a common structural motif in biologically active molecules and functional materials.
This document provides a detailed protocol for a standard Suzuki coupling reaction utilizing this compound, along with a summary of typical reaction conditions and expected outcomes.
Core Concepts of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (in this case, this compound) with an organohalide or triflate. The catalytic cycle is generally understood to proceed through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (Ar-X) to form a Pd(II) intermediate.[2]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, typically facilitated by a base. The base activates the boronic acid, enhancing the nucleophilicity of the organic substituent.[2][3]
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst.[2]
Experimental Protocol: Standard Suzuki Coupling of this compound
This protocol provides a generalized procedure for the Suzuki coupling of this compound with an aryl bromide. Optimization may be required for specific substrates.
Materials:
-
This compound
-
Aryl halide (e.g., Aryl bromide)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a suitable ligand)
-
Base (e.g., Potassium carbonate [K₂CO₃] or Potassium phosphate [K₃PO₄])
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane, Toluene, or a mixture such as Dioxane/Water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask or equivalent)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equivalent), this compound (1.1 - 1.5 equivalents), the base (2.0 - 3.0 equivalents), and the palladium catalyst (1-5 mol%).
-
Solvent Addition: Add the degassed solvent to the flask via syringe. The reaction concentration is typically in the range of 0.1-0.5 M.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired biaryl product.[5]
Data Presentation: Typical Reaction Parameters
The following table summarizes common quantitative data for Suzuki coupling reactions involving arylboronic acids like this compound.
| Parameter | Typical Range/Value | Notes |
| Aryl Halide Reactivity | I > Br > OTf >> Cl | The choice of leaving group significantly impacts reactivity.[2] |
| Boronic Acid Stoichiometry | 1.1 - 1.5 equivalents | A slight excess is often used to ensure complete consumption of the limiting halide. |
| Palladium Catalyst Loading | 1 - 5 mol% | Higher loadings may be necessary for less reactive substrates. |
| Base Stoichiometry | 2.0 - 3.0 equivalents | The choice of base can be critical and substrate-dependent.[2] |
| Common Catalysts | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ (+ ligand) | For challenging substrates, specialized ligands like SPhos can be beneficial.[6] |
| Common Bases | K₂CO₃, K₃PO₄, Cs₂CO₃, NaOH | The strength and solubility of the base are important factors.[2][7] |
| Common Solvents | Dioxane, Toluene, THF, DME, IPA/Water | Biphasic solvent systems (e.g., Dioxane/Water) are frequently used.[1][2] |
| Reaction Temperature | 80 - 110 °C | Temperature is optimized based on the reactivity of the coupling partners.[1] |
| Reaction Time | 2 - 24 hours | Reaction completion is monitored by TLC or LC-MS. |
| Reported Yields | 60 - 99% | Yields are highly dependent on the specific substrates and optimized conditions.[7] |
Mandatory Visualizations
Experimental Workflow for Suzuki Coupling
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Optimizing Suzuki-Miyaura Coupling of 4-Butoxyphenylboronic Acid: A Guide to Palladium Catalyst Selection
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds. This reaction is of paramount importance in the pharmaceutical industry for the synthesis of complex molecules and active pharmaceutical ingredients. The choice of the palladium catalyst is critical for the success of the coupling, influencing reaction efficiency, yield, and functional group tolerance. This document provides a detailed guide to selecting an appropriate palladium catalyst for the coupling of 4-butoxyphenylboronic acid with various aryl halides, complete with experimental protocols and a comparative data summary.
Catalyst Selection and Performance
The efficacy of a palladium catalyst in a Suzuki-Miyaura coupling is largely determined by the ligands coordinated to the palladium center. These ligands influence the stability, solubility, and reactivity of the catalyst. For the coupling of an electron-rich boronic acid like this compound, several classes of palladium catalysts can be considered.
-
Palladium(0) Catalysts with Phosphine Ligands: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used, air-sensitive catalyst that is often effective for a range of Suzuki couplings.[1]
-
Palladium(II) Pre-catalysts with Ferrocenylphosphine Ligands: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is an air-stable pre-catalyst that is reduced in situ to the active Pd(0) species. It is known for its high activity and broad applicability.
-
Buchwald-Hartwig Catalysts: Systems employing bulky, electron-rich phosphine ligands, such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), in combination with a palladium source like palladium(II) acetate (Pd(OAc)₂), are highly effective for coupling challenging substrates, including sterically hindered partners and less reactive aryl chlorides.
The choice of base and solvent is also crucial for an efficient reaction. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄), while solvent systems often consist of aprotic organic solvents like toluene, dioxane, or dimethoxyethane (DME), frequently with the addition of water to aid in the dissolution of the base and facilitate the catalytic cycle.[2][3]
Comparative Data for Palladium Catalysts
The following table summarizes typical reaction conditions and yields for Suzuki-Miyaura couplings of arylboronic acids, providing a basis for selecting a catalyst for reactions with this compound.
| Catalyst System | Aryl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (5 mol%) | 5-bromo-1-ethyl-1H-indazole | K₂CO₃ | DME/H₂O | 80 | 18 | 65[2] |
| Pd(dppf)Cl₂ | 5-bromo-1-ethyl-1H-indazole | K₂CO₃ | DME/H₂O | 80-100 | - | -[2] |
| Pd₂(dba)₃ / SPhos | Aryl Halide | K₃PO₄ | Toluene | 100 | - | -[2] |
| Pd(PPh₃)₄ (5 mol%) | 5-(4-bromophenyl)-4,6-dichloropyrimidine | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 18-22 | Good[3] |
Experimental Protocols
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol is a standard starting point for the coupling of this compound with aryl bromides or iodides.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equivalents)
-
1,2-Dimethoxyethane (DME)
-
Water
-
Nitrogen or Argon gas
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, this compound, Pd(PPh₃)₄, and potassium carbonate.[2]
-
Add degassed solvents, DME and water (typically in a 4:1 to 5:1 ratio).[2]
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 2: Procedure using Pd(dppf)Cl₂
This protocol is suitable for a broad range of aryl halides and offers the convenience of using an air-stable pre-catalyst.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (2-5 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equivalents)
-
Tetrahydrofuran (THF)
-
Water
-
Nitrogen or Argon gas
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine the aryl halide, this compound, Pd(dppf)Cl₂, and cesium carbonate.
-
Add degassed THF and water (typically a 4:1 mixture).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.[2]
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Work-up the reaction as described in Protocol 1.
Protocol 3: High-Activity Protocol using a Buchwald-Hartwig Catalyst
This protocol is recommended for challenging substrates, such as aryl chlorides, or when higher reaction rates are desired.
Materials:
-
This compound (1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2.2-4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equivalents)
-
Toluene or 1,4-Dioxane (anhydrous)
-
Nitrogen or Argon gas
Procedure:
-
In a glovebox or under a strictly inert atmosphere, add Pd(OAc)₂, SPhos, and K₃PO₄ to a dry reaction vessel.[2]
-
Add the aryl halide and this compound.[2]
-
Add the degassed anhydrous solvent.[2]
-
Seal the vessel and heat the mixture to 100-110 °C with stirring.[2]
-
Monitor the reaction for completion.
-
After cooling, dilute the reaction mixture with an appropriate organic solvent and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic phase over a drying agent, filter, and concentrate in vacuo.
-
Purify the residue by chromatography.
Visualizing the Process
To better understand the experimental process and the underlying chemical transformation, the following diagrams have been generated.
Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[4]
References
Optimal Base Selection for Suzuki Reaction with 4-Butoxyphenylboronic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] A critical parameter influencing the success of this reaction is the choice of base, which plays a pivotal role in the catalytic cycle.[1][2] This document provides a comprehensive guide to selecting the optimal base for the Suzuki coupling of 4-butoxyphenylboronic acid with aryl halides, complete with comparative data and detailed experimental protocols.
The Critical Role of the Base
In the Suzuki-Miyaura reaction, the base is primarily responsible for activating the boronic acid, thereby facilitating the crucial transmetalation step.[1][2] It reacts with the boronic acid to form a more nucleophilic boronate species, which is significantly more reactive toward the palladium(II) intermediate in the catalytic cycle.[2] The selection of an appropriate base can dramatically influence reaction rates, yields, and the tolerance of various functional groups.[2] Common bases employed in Suzuki couplings include inorganic bases like carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, KOH), which are generally more effective than organic bases.[1][4]
Comparative Analysis of Base Performance
The efficacy of a base is highly dependent on the specific substrates, catalyst system, and solvent employed.[1][2] For electron-rich boronic acids like this compound, the selection of a suitable base is paramount to achieving high yields and minimizing side reactions. The following table summarizes the impact of different bases on the yield of a representative Suzuki coupling reaction between an aryl halide and an arylboronic acid, highlighting the superior performance of stronger inorganic bases.
| Entry | Base | Solvent System | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3 mol%) | 90 | 12 | 92 |
| 2 | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3 mol%) | 90 | 12 | 88 |
| 3 | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3 mol%) | 90 | 12 | 85 |
| 4 | Na₂CO₃ | Toluene/H₂O (10:1) | Pd(OAc)₂/PPh₃ | 100 | 16 | 78 |
| 5 | NaOH | DME/H₂O | Pd(PPh₃)₄ | 80 | 4 | 95 |
| 6 | Ba(OH)₂ | DME/H₂O | Pd(PPh₃)₄ | 80 | 4 | 99 |
Note: Data is compiled from multiple sources for illustrative purposes and yields are highly substrate and condition dependent.[1][5][6]
Experimental Protocols
Below are detailed protocols for performing a Suzuki-Miyaura cross-coupling reaction with this compound, including a general procedure for base screening.
Protocol 1: General Procedure for Base Screening
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Selected Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, 2.0 mmol)
-
Solvent (e.g., 1,4-Dioxane/Water (4:1), Toluene/Water (10:1))
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (e.g., 0.02-0.05 mmol), and the selected base (2.0 mmol).[1]
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.[1][5]
-
Add the degassed solvent system via syringe.[7]
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time (e.g., 4-16 hours).[1][6]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Optimized Conditions using Potassium Phosphate
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol)
-
1,4-Dioxane (8 mL)
-
Deionized water (2 mL)
Procedure:
-
In a round-bottom flask, combine the aryl halide (1.0 mmol), this compound (1.2 mmol), potassium phosphate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).[5]
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.[5]
-
Add 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask via syringe.[5]
-
Stir and heat the reaction mixture to 90 °C under an inert atmosphere for 12 hours.[5]
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.[5]
-
Dry the organic layer, concentrate, and purify as described in Protocol 1.
Visualizing the Workflow and Mechanism
To aid in understanding the experimental process and the underlying chemistry, the following diagrams illustrate the general experimental workflow and the catalytic cycle of the Suzuki-Miyaura reaction.
Caption: Experimental workflow for the Suzuki coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 4-Butoxyphenylboronic Acid with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction conditions and detailed protocols for the Suzuki-Miyaura cross-coupling of 4-butoxyphenylboronic acid with a variety of aryl halides. The synthesis of 4-butoxybiphenyl and its derivatives is of significant interest in medicinal chemistry and materials science due to the prevalence of the biphenyl moiety in pharmacologically active compounds and functional materials.
Introduction to the Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds. It involves the reaction of an organoboron compound, such as a boronic acid, with an organic halide or triflate in the presence of a palladium catalyst and a base.[1] This reaction is favored in drug discovery and development due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids and aryl halides.[2][3] The general reactivity trend for the halide coupling partner is I > Br > OTf >> Cl.[3]
Reaction Parameters and Optimization
The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, base, solvent, and reaction temperature. The following sections summarize optimized conditions for the coupling of this compound with various aryl halides.
Data Presentation: Reaction Conditions and Yields
The following tables summarize quantitative data for the Suzuki-Miyaura coupling of this compound with various aryl halides under conventional heating and microwave irradiation.
Table 1: Conventional Heating Conditions
| Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromoacetophenone | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 |
| 4-Chloroacetophenone | Pd₂(dba)₃ (1.5) / P(t-Bu)₃ (3) | K₃PO₄ | Dioxane | 80 | 24 | 78 |
| 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 92 |
| 1-Bromo-4-methoxybenzene | PdCl₂(dppf) (3) | K₂CO₃ | DME/H₂O | 90 | 16 | 88 |
| 4-Bromobenzonitrile | Pd(OAc)₂ (2) / PCy₃ (4) | K₃PO₄ | Toluene | 110 | 12 | 91 |
| Phenyl triflate | Pd(OAc)₂ (2) / PCy₃ (4) | K₃PO₄ | Toluene | 100 | 18 | 85 |
Table 2: Microwave-Assisted Conditions
| Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (min) | Yield (%) |
| 4-Bromoacetophenone | Pd(PPh₃)₄ (2) | K₂CO₃ | 1,4-Dioxane/H₂O | 150 | 15 | 98 |
| 4-Chloroacetophenone | XPhos-Pd-G2 (2) | K₃PO₄ | t-Amyl alcohol | 120 | 30 | 85 |
| 3-Bromopyridine | Pd(OAc)₂ (2) / SPhos (4) | Cs₂CO₃ | DMF/H₂O | 140 | 20 | 90 |
| 2-Chloropyrazine | Pd₂(dba)₃ (2) / XPhos (4) | K₃PO₄ | Toluene/H₂O | 150 | 25 | 82 |
| 4-Iodoanisole | PdCl₂(dppf) (1.5) | K₂CO₃ | Acetonitrile/H₂O | 130 | 10 | 96 |
Experimental Protocols
The following are detailed protocols for the Suzuki-Miyaura coupling of this compound with representative aryl halides.
Protocol 1: General Procedure for Conventional Heating
This protocol is suitable for the reaction of this compound with aryl bromides.
Materials:
-
This compound (1.2 mmol)
-
Aryl bromide (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 0.04 mmol)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask, add the aryl bromide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed toluene and water to the flask.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Microwave-Assisted Coupling
This protocol is suitable for the rapid synthesis of biaryl compounds from this compound and aryl halides.[4]
Materials:
-
This compound (1.5 mmol)
-
Aryl halide (1.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 mmol)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
1,4-Dioxane (4 mL)
-
Water (2 mL)
-
Microwave vial
-
Magnetic stirrer
-
Microwave reactor
Procedure:
-
In a microwave vial, combine the aryl halide, this compound, Pd(PPh₃)₄, and K₂CO₃.
-
Add 1,4-dioxane and water to the vial.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate at 150 °C for 15 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to obtain the crude product.
-
Purify the product by column chromatography if necessary.
Visualizations
Diagram 1: Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction. The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Experimental Workflow
This diagram outlines the general workflow for performing a Suzuki-Miyaura coupling reaction in a research laboratory setting.
Caption: General laboratory workflow for Suzuki-Miyaura coupling.
References
Application of 4-Butoxyphenylboronic Acid in Pharmaceutical Intermediate Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Butoxyphenylboronic acid is a versatile and valuable reagent in modern organic synthesis, particularly in the pharmaceutical industry. Its primary application lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. This reaction enables the efficient construction of biaryl and heteroaryl structures, which are common motifs in a wide array of active pharmaceutical ingredients (APIs). The butoxy group of this compound can modulate the lipophilicity and other physicochemical properties of the target molecule, potentially improving its pharmacokinetic profile.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a key pharmaceutical intermediate. The example provided is the synthesis of a 4'-butoxybiphenyl derivative, a common structural core in various drug candidates, including angiotensin II receptor antagonists (sartans).
Core Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling reaction involves the reaction of an organoboron compound, such as this compound, with an aryl or vinyl halide or triflate, catalyzed by a palladium(0) complex. The reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse boronic acids.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling for the synthesis of a 4'-butoxybiphenyl intermediate is initiated by the oxidative addition of an aryl halide to a Pd(0) complex. This is followed by transmetalation with the this compound, which is activated by a base. The final step is reductive elimination, which yields the desired biaryl product and regenerates the Pd(0) catalyst.
Featured Application: Synthesis of 4'-Butoxy-4-acetylbiphenyl
A key application of this compound is in the synthesis of biphenyl intermediates that can be further elaborated into complex pharmaceutical molecules. An illustrative example is the synthesis of 4'-butoxy-4-acetylbiphenyl from 4-bromoacetophenone and this compound. This intermediate contains a ketone functional group that can be a handle for further synthetic transformations.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of 4'-butoxy-4-acetylbiphenyl via Suzuki-Miyaura coupling.
| Parameter | Value | Notes |
| Reactants | ||
| 4-Bromoacetophenone | 1.0 mmol | Limiting reagent. |
| This compound | 1.1 - 1.5 mmol | Typically used in slight excess to ensure complete consumption of the aryl halide. |
| Catalyst | ||
| Palladium(II) Acetate (Pd(OAc)₂) | 1-5 mol% | Pre-catalyst, reduced in situ to Pd(0). |
| Triphenylphosphine (PPh₃) | 2-10 mol% | Ligand to stabilize the palladium catalyst. |
| Base | ||
| Potassium Carbonate (K₂CO₃) | 2.0 - 3.0 mmol | Aqueous solution is commonly used. Other bases like Na₂CO₃ or Cs₂CO₃ can also be employed. |
| Solvent | ||
| Toluene/Water or Dioxane/Water | 1:1 to 4:1 v/v | A two-phase system is often used to facilitate the reaction. |
| Reaction Conditions | ||
| Temperature | 80 - 110 °C | Reflux temperature of the solvent system is typical. |
| Reaction Time | 2 - 24 hours | Monitored by TLC or LC-MS until completion. |
| Outcome | ||
| Yield | 75 - 95% | Isolated yield of the purified product. |
| Purity | >98% | Determined by HPLC or NMR. |
Experimental Protocols
Protocol 1: Synthesis of 4'-Butoxy-4-acetylbiphenyl via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the synthesis of 4'-butoxy-4-acetylbiphenyl. The specific conditions may require optimization depending on the scale and available equipment.
Materials:
-
4-Bromoacetophenone
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoacetophenone (1.0 mmol, 199 mg), this compound (1.2 mmol, 233 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Catalyst Addition: Add palladium(II) acetate (0.02 mmol, 4.5 mg) and triphenylphosphine (0.04 mmol, 10.5 mg).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times.
-
Solvent Addition: Add toluene (10 mL) and a 2M aqueous solution of potassium carbonate (2 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.
-
Extraction: Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 4'-butoxy-4-acetylbiphenyl.
Mandatory Visualizations
Experimental Workflow
Synthesis of Biaryl Compounds Using 4-Butoxyphenylboronic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of biaryl scaffolds is a cornerstone of modern organic chemistry, with profound implications for drug discovery, materials science, and agrochemicals. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for the formation of C-C bonds between sp²-hybridized carbon atoms. This palladium-catalyzed reaction between an organoboron compound and an organic halide offers high functional group tolerance, mild reaction conditions, and generally high yields.
4-Butoxyphenylboronic acid is a valuable building block in this context, enabling the introduction of a butoxy-substituted phenyl group into a variety of molecular frameworks. The butoxy moiety can enhance lipophilicity, modulate electronic properties, and provide a handle for further functionalization, making it a desirable feature in the design of novel pharmaceutical agents and functional materials.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction.
Core Concepts and Reaction Mechanism
The catalytic cycle of the Suzuki-Miyaura coupling reaction is a well-established process involving a palladium catalyst. The generally accepted mechanism proceeds through three key steps:
-
Oxidative Addition: A low-valent palladium(0) species reacts with the aryl halide (Ar¹-X) to form a palladium(II) intermediate. This is often the rate-determining step of the cycle.
-
Transmetalation: In the presence of a base, the organoboron reagent (in this case, this compound) transfers its organic group to the palladium(II) complex. The base is crucial for the activation of the boronic acid.
-
Reductive Elimination: The diorganopalladium(II) intermediate eliminates the biaryl product (Ar¹-Ar²) and regenerates the catalytically active palladium(0) species, which can then re-enter the catalytic cycle.
Data Presentation: Suzuki-Miyaura Coupling of this compound
The following tables summarize representative quantitative data for the Suzuki-Miyaura coupling of this compound with various aryl halides. These examples showcase the versatility of the reagent and provide a baseline for reaction optimization.
Table 1: Coupling of this compound with Various Aryl Bromides
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 |
| 2 | 4-Bromoacetophenone | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O | 90 | 8 | 88 |
| 3 | 4-Bromobenzonitrile | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Toluene | 110 | 16 | 92 |
| 4 | 2-Bromopyridine | Pd(dppf)Cl₂ (5) | - | Na₂CO₃ | DMF/H₂O | 100 | 24 | 78 |
| 5 | 1-Bromo-2,4-difluorobenzene | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane/H₂O | 80 | 6 | 91 |
Table 2: Influence of Reaction Parameters on the Coupling of this compound and 4-Bromoanisole
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 85 |
| 2 | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | K₃PO₄ | Dioxane | 100 | 93 |
| 3 | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 110 | 90 |
| 4 | Pd/C (10) | - | Na₂CO₃ | EtOH/H₂O | Reflux | 75 |
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura coupling of this compound. These should be considered as starting points, and optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos, P(t-Bu)₃)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous and degassed solvent (e.g., Toluene, Dioxane, DMF)
-
Water (if using a biphasic system)
Procedure:
-
To a flame-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and, if necessary, the ligand.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times.
-
Under a positive pressure of the inert gas, add the degassed solvent (5-10 mL). If a biphasic system is used, add the appropriate amount of water.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired biaryl compound.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Materials:
-
Same as Protocol 1.
Procedure:
-
In a microwave vial equipped with a magnetic stir bar, combine the aryl halide (0.5 mmol), this compound (0.6 mmol), base (1.0 mmol), palladium catalyst (2-5 mol%), and ligand (if necessary).
-
Add the degassed solvent (2-5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to the desired temperature (e.g., 120-150 °C) for the specified time (typically 10-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in Protocol 1.
Mandatory Visualizations
The following diagrams illustrate the key processes involved in the synthesis of biaryl compounds using this compound.
Caption: A generalized experimental workflow for the synthesis of biaryl compounds.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Notes and Protocols: A Step-by-Step Guide to C-C Bond Formation with 4-Butoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and drug development. Among the various methodologies, the Suzuki-Miyaura cross-coupling reaction stands out for its versatility, functional group tolerance, and relatively mild reaction conditions.[1] This palladium-catalyzed reaction facilitates the formation of a C-C bond between an organoboron compound, such as a boronic acid, and an organic halide or triflate.[1][2]
4-Butoxyphenylboronic acid is a valuable building block in organic synthesis, enabling the introduction of the butoxyphenyl moiety into a wide range of molecular scaffolds. This functional group can be found in various biologically active compounds and materials. These application notes provide a detailed, step-by-step guide to performing a Suzuki-Miyaura cross-coupling reaction using this compound, including experimental protocols, data presentation, and visual diagrams of the workflow and reaction mechanism.
Key Applications
The Suzuki-Miyaura coupling reaction using this compound is instrumental in the synthesis of biaryl and substituted aromatic compounds.[3] These structures are prevalent in:
-
Pharmaceuticals: As core structures in various drug candidates.
-
Agrochemicals: In the development of new herbicides and pesticides.
-
Organic Electronics: For the synthesis of materials used in organic light-emitting diodes (OLEDs) and other electronic devices.
Experimental Protocols
This section details the methodology for a typical Suzuki-Miyaura cross-coupling reaction between this compound and an aryl halide.
Materials and Equipment:
-
Reactants: this compound, Aryl halide (e.g., 4-bromoacetophenone), Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂), Base (e.g., K₂CO₃, NaOH, K₃PO₄), Solvent (e.g., Toluene, Dioxane, IPA/Water mixture).
-
Glassware: Round-bottom flask, Condenser, Magnetic stir bar.
-
Equipment: Magnetic stirrer with heating plate, Inert gas supply (Nitrogen or Argon), Schlenk line (optional), Rotary evaporator, Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring, Column chromatography setup for purification.
Detailed Step-by-Step Protocol:
-
Reaction Setup:
-
To a dry round-bottom flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an inert atmosphere. This is crucial to prevent the degradation of the palladium catalyst.[4]
-
-
Addition of Catalyst and Solvent:
-
Under the inert atmosphere, add the palladium catalyst (0.02-0.05 mmol, 2-5 mol%).
-
Add the degassed solvent (5-10 mL). Degassing the solvent by sparging with an inert gas for 15-30 minutes prior to use is recommended to remove dissolved oxygen.
-
-
Reaction Execution:
-
Attach a condenser to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[4]
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC or LC-MS at regular intervals (e.g., every 1-2 hours). The reaction is typically complete within 4-16 hours.[4]
-
-
Work-up:
-
Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure coupled product.
-
Data Presentation
The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl halides, as adapted from literature.[5]
Table 1: Suzuki-Miyaura Coupling of this compound with 4-Haloacetophenones [5]
| Entry | Aryl Halide | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | Catalyst 2a | KOH | IPA/Water (1:1) | RT | 0.17 | 52 |
| 2 | 4-Bromoacetophenone | Catalyst 2d | KOH | IPA/Water (1:1) | RT | 0.17 | 76 |
| 3 | 4-Chloroacetophenone | Catalyst 2d | KOH | IPA/Water (1:1) | RT | - | 78 |
Catalyst details can be found in the cited reference.
Table 2: Optimized Conditions for Suzuki-Miyaura Coupling [5]
| Parameter | Optimal Condition |
| Temperature | 82 °C |
| Time | 30 minutes |
| Base | NaOH |
| Solvent | IPA/Water |
Visualization of Workflow and Mechanism
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: A flowchart illustrating the key steps in a typical Suzuki-Miyaura cross-coupling experiment.
Catalytic Cycle Diagram
The catalytic cycle of the Suzuki-Miyaura reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination.[1][6]
Caption: The generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Troubleshooting and Optimization
-
Low Yield:
-
Catalyst Inactivity: Ensure the reaction is performed under strictly inert conditions to prevent catalyst decomposition.[4] Consider using a more robust catalyst or ligand system.
-
Protodeboronation: This side reaction, the cleavage of the C-B bond, can be minimized by using anhydrous conditions and selecting an appropriate base.[4]
-
-
Incomplete Reaction:
-
Insufficient Heating: Ensure the reaction reaches the optimal temperature.
-
Poor Solubility: Choose a solvent system that effectively dissolves all reactants.
-
-
Side Reactions:
-
Homocoupling: The boronic acid may couple with itself. Optimizing the reaction conditions, such as temperature and catalyst loading, can minimize this.[4]
-
By following these detailed protocols and considering the troubleshooting advice, researchers can effectively utilize this compound for the synthesis of a wide array of valuable compounds through the Suzuki-Miyaura cross-coupling reaction.
References
Application Note: Monitoring 4-Butoxyphenylboronic Acid Reactions by LC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Butoxyphenylboronic acid is a crucial reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are fundamental to the creation of complex organic molecules in drug discovery and development. Accurate and efficient monitoring of reactions involving this compound is essential for optimizing reaction conditions, determining yield, and identifying impurities. Liquid chromatography-mass spectrometry (LC-MS) offers a highly sensitive and selective method for the real-time monitoring of such reactions, providing valuable insights into reaction kinetics and byproduct formation. This document provides a detailed protocol for the monitoring of this compound reactions using LC-MS.
Boronic acids can be challenging to analyze by mass spectrometry due to their propensity to form cyclic trimers known as boroxines. The methods outlined below are optimized to minimize such issues and provide reliable quantitative data.
Quantitative Data Summary
The following table summarizes the key mass spectrometric parameters for this compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Ionization Mode (Predicted) | Predicted [M-H]⁻ (m/z) | Key Predicted Fragment Ions (m/z) |
| This compound | C₁₀H₁₅BO₃ | 194.04[1] | ESI (-) | 193.03 | 137.0 (loss of C₄H₈), 121.0 (phenylboronic acid fragment) |
Experimental Protocols
A robust LC-MS/MS method is crucial for the accurate quantification of this compound and its reaction products. The following protocol is a recommended starting point and can be further optimized based on the specific reaction mixture and available instrumentation.
Sample Preparation
Proper sample preparation is critical to prevent unwanted side reactions and ensure accurate analysis.
-
Reaction Quenching: At designated time points, aliquot a small, precise volume of the reaction mixture (e.g., 50 µL).
-
Dilution: Immediately quench the reaction by diluting the aliquot in a known volume of a 1:1 solution of acetonitrile and water. A typical dilution factor is 1:100 to 1:1000, aiming for a final concentration in the low µg/mL range.[2]
-
Vortexing: Vortex the diluted sample thoroughly to ensure homogeneity.
-
Filtration: Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection into the LC-MS system.[2]
LC-MS/MS Method for Analysis
This method is designed for the simultaneous analysis of this compound, starting materials, the desired product, and potential impurities.
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended.[3]
Liquid Chromatography (LC) Conditions:
| Parameter | Recommended Conditions |
| Column | C18 column (e.g., Agilent Poroshell HPH C18, 150 x 4.6 mm, 2.7 µm)[4] |
| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Acetate[2][5] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[2] |
| Flow Rate | 0.25 - 1.0 mL/min |
| Column Temperature | 25 - 40 °C[6] |
| Injection Volume | 5 - 20 µL[6] |
| Gradient Elution | A gradient from low to high organic content is recommended. An example gradient is as follows:0-2 min: 10% B2-10 min: 10-90% B10-12 min: 90% B12-12.1 min: 90-10% B12.1-15 min: 10% B |
Mass Spectrometry (MS) Conditions:
| Parameter | Recommended Conditions |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Negative Ion Mode[4][5] |
| Capillary Voltage | 3-4 kV[3] |
| Source Temperature | 100-150 °C[3] |
| Gas Flow (Nitrogen) | Optimize for instrument |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) for quantification or Full Scan for qualitative analysis |
MRM Transitions for this compound:
The following MRM transition is proposed for the quantification of this compound. It is essential to confirm these transitions by direct infusion of a standard solution of the analyte into the mass spectrometer.
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 193.03 | 137.0 | Optimization Required |
Experimental and Logical Workflow Diagram
The following diagram illustrates the comprehensive workflow for monitoring a this compound reaction, from sample collection to data analysis.
Caption: Workflow for Monitoring this compound Reactions by LC-MS.
References
- 1. chemscene.com [chemscene.com]
- 2. The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 5. sciex.com [sciex.com]
- 6. researchgate.net [researchgate.net]
Application Notes: 4-Butoxyphenylboronic Acid in the Development of Advanced OLED Materials
Introduction
4-Butoxyphenylboronic acid is a versatile building block in the synthesis of high-performance organic light-emitting diode (OLED) materials. Its butoxy-functionalized phenyl ring allows for the fine-tuning of electronic properties, solubility, and film-forming characteristics of target molecules. This intermediate is particularly valuable in the construction of π-conjugated systems through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. These complex organic molecules are the cornerstone of modern OLED technology, serving as emissive, hole-transporting, and electron-transporting layers within the device architecture.
Key Applications in OLED Material Synthesis
The primary application of this compound in OLED material development is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This reaction enables the formation of carbon-carbon bonds between the 4-butoxyphenyl moiety and various aryl or heteroaryl halides. The butoxy group enhances the solubility of the resulting materials in common organic solvents, making them suitable for cost-effective solution-based processing of OLED devices.
One notable application is in the synthesis of blue fluorescent emitters. For instance, this compound has been successfully used to synthesize 1,3,6,8-tetrakis(4-butoxyphenyl)pyrene, a star-shaped organic semiconductor.[1] This material serves as the active emitting layer in solution-processed OLEDs, exhibiting deep blue emission with promising efficiency and brightness.[1]
Quantitative Data Summary
The following tables summarize the photophysical properties of an exemplary OLED material synthesized using this compound and the performance characteristics of a solution-processed OLED device incorporating this material.
Table 1: Photophysical and Thermal Properties of 1,3,6,8-tetrakis(4-butoxyphenyl)pyrene
| Property | Value | Reference |
| Photoluminescence (PL) max (in solution) | 433 nm | [1] |
| Photoluminescence (PL) max (thin film) | 462 nm | [1] |
| HOMO Energy Level | -5.33 eV | [1] |
| Melting Point (Tm) | 252 °C | |
| Thermal Decomposition Temp. (Td) | >400 °C |
Table 2: Performance of a Solution-Processed OLED Device with 1,3,6,8-tetrakis(4-butoxyphenyl)pyrene as the Emissive Layer
| Parameter | Value | Reference |
| Maximum Efficiency | 2.56 cd/A | [1] |
| Maximum Brightness | 5015 cd/m² (at 11 V) | [1] |
| Turn-on Voltage | 3.0 V | [1] |
| CIE Coordinates | (0.15, 0.18) | [1] |
Experimental Protocols
This section provides a detailed protocol for the synthesis of an OLED emitter using this compound and a general protocol for the fabrication of a solution-processed OLED device.
Protocol 1: Synthesis of 1,3,6,8-tetrakis(4-butoxyphenyl)pyrene via Suzuki-Miyaura Coupling
This protocol is based on the synthesis of a blue-emitting material for OLEDs.
Materials:
-
1,3,6,8-Tetrabromopyrene
-
This compound
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask, combine 1,3,6,8-tetrabromopyrene (1.0 eq), this compound (4.4 eq), and potassium carbonate (8.0 eq).
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add a degassed solvent mixture of toluene, ethanol, and water (ratio may vary, a common starting point is 4:1:1).
-
Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring under an inert atmosphere for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent such as toluene or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, followed by recrystallization or sublimation to obtain the pure 1,3,6,8-tetrakis(4-butoxyphenyl)pyrene.
Protocol 2: Fabrication of a Solution-Processed OLED Device
This is a general protocol for the fabrication of a simple, multilayer OLED device using solution-based spin-coating techniques.
Materials:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution
-
Emissive layer material (e.g., 1,3,6,8-tetrakis(4-butoxyphenyl)pyrene) dissolved in a suitable organic solvent (e.g., toluene or chlorobenzene)
-
Electron Transport Layer (ETL) material (optional, depending on device architecture)
-
Low work function metal for cathode (e.g., Calcium, Aluminum)
-
Spin coater
-
Thermal evaporator
-
Glovebox with an inert atmosphere
Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen and treat with UV-ozone or oxygen plasma to improve the work function of the ITO.
-
Hole Injection Layer (HIL) Deposition: In a clean environment (preferably a glovebox), spin-coat a thin layer of PEDOT:PSS solution onto the ITO substrate. Anneal the substrate at a specified temperature (e.g., 120 °C) to remove residual water.
-
Emissive Layer (EML) Deposition: Spin-coat a solution of the emissive material (e.g., 1,3,6,8-tetrakis(4-butoxyphenyl)pyrene in toluene) on top of the PEDOT:PSS layer. The thickness of the layer can be controlled by adjusting the solution concentration and spin speed. Anneal the substrate to remove the solvent.
-
Cathode Deposition: Transfer the substrates into a thermal evaporator. Deposit the cathode by thermally evaporating a low work function metal (e.g., Ca followed by a protective layer of Al) through a shadow mask to define the active area of the device.
-
Encapsulation: To protect the device from atmospheric moisture and oxygen, encapsulate the device using a UV-curable epoxy and a glass coverslip in an inert atmosphere.
Visualizations
Below are diagrams illustrating the key chemical reaction and experimental workflows.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Workflow for solution-processed OLED fabrication.
References
Troubleshooting & Optimization
Troubleshooting low yield in 4-Butoxyphenylboronic acid Suzuki coupling
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize Suzuki-Miyaura cross-coupling reactions involving 4-butoxyphenylboronic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki coupling reaction with this compound has a low yield. What are the primary factors to investigate?
A1: Low yields in Suzuki couplings can often be attributed to several key factors. A systematic approach to troubleshooting is recommended:
-
Reagent Quality:
-
This compound Stability: Boronic acids can degrade over time, particularly through protodeboronation where the C-B bond is cleaved.[1] It is advisable to use a fresh batch or verify the purity of your existing stock.
-
Aryl Halide Reactivity: The nature of the leaving group on your coupling partner significantly impacts the reaction rate. The general order of reactivity is I > Br > OTf >> Cl.[1] Couplings involving aryl chlorides are often more challenging and may necessitate specialized catalyst systems.
-
Catalyst and Ligand Integrity: Palladium catalysts, especially when exposed to air, can lose activity. Phosphine ligands are susceptible to oxidation. Ensure your catalyst and ligand are fresh and have been stored under an inert atmosphere.
-
-
Reaction Conditions:
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the Pd(0) catalyst and phosphine ligands. Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen.
-
Solvent and Base Purity: Use anhydrous and degassed solvents, as oxygen can deactivate the catalyst. The purity of the base is also important for consistent results.
-
Q2: I observe significant starting material remaining. What could be the cause?
A2: Unreacted starting material often points to issues with catalyst activity or reaction conditions:
-
Catalyst Inactivity: Your palladium catalyst may be inactive. Consider using a fresh batch or a more robust pre-catalyst.
-
Insufficient Temperature: The reaction may require higher temperatures to proceed efficiently. Gradually increase the temperature while monitoring for any signs of decomposition.
-
Poor Solubility: Ensure all reactants are soluble in the chosen solvent system at the reaction temperature. A biphasic solvent system or a different solvent may be required.
Q3: What are the common side reactions, and how can I minimize them?
A3: The two most prevalent side reactions in Suzuki couplings are:
-
Protodeboronation: This is the undesired cleavage of the carbon-boron bond of the boronic acid, which is then replaced by a hydrogen atom. To mitigate this:
-
Homocoupling: This is the self-coupling of the boronic acid or the aryl halide to form symmetrical biaryls. This can be minimized by:
-
Ensuring a strictly inert atmosphere to exclude oxygen.
-
Using a highly active catalyst system that promotes the desired cross-coupling over homocoupling.
-
Controlling the stoichiometry of the reactants carefully.
-
Q4: How do I choose the optimal catalyst, ligand, base, and solvent?
A4: The ideal combination of these components is highly dependent on the specific aryl halide being coupled with this compound.
-
Catalyst and Ligand: For electron-rich boronic acids like this compound, a palladium catalyst with an electron-rich and bulky phosphine ligand is often a good starting point. Common choices include Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with ligands such as SPhos, XPhos, or P(t-Bu)₃.[3]
-
Base: The base is crucial for the transmetalation step. A screening of bases is often recommended. Common choices include K₂CO₃, K₃PO₄, Cs₂CO₃, and NaOH.[1][4]
-
Solvent: The solvent choice depends on the solubility of the reactants and the required reaction temperature. Common solvents include toluene, dioxane, DMF, and THF, often with the addition of water to facilitate the dissolution of the base.[4]
Data Presentation
The following table summarizes the reaction conditions for the Suzuki coupling of a close analog, 4-butylphenylboronic acid, with various aryl halides. This data can serve as a starting point for optimizing your reaction with this compound.
| Aryl Halide | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromoacetophenone | Pd-NHC complex (2a) (1) | KOH (2) | IPA/H₂O (1:1) | RT | 0.17 | 52 |
| 4-Iodoacetophenone | Pd-NHC complex (2d) (1) | KOH (2) | IPA/H₂O (1:1) | RT | 0.17 | 76 |
| 4-Chloroacetophenone | Pd-NHC complex (2d) (1) | KOH (2) | IPA/H₂O (1:1) | RT | 0.17 | 78 |
Data adapted from a study on 4-butylphenylboronic acid, which is structurally similar to this compound.[4] Yields are for the 4-butylbiphenyl product.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with Pd(PPh₃)₄
This protocol provides a general starting point for the Suzuki coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 mmol)
-
Aryl bromide (1.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (8 mL)
-
Water (2 mL)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, this compound, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst.
-
Add the degassed toluene and water via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Optimized Procedure for Challenging Couplings
This protocol is adapted for more challenging aryl halides or when low yields are obtained with Protocol 1.
Materials:
-
This compound (1.5 mmol)
-
Aryl halide (1.0 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 1 mol% Pd)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.022 mmol, 2.2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
1,4-Dioxane (5 mL)
Procedure:
-
In a glovebox or under a strictly inert atmosphere, add Pd₂(dba)₃, SPhos, and potassium phosphate to a dry reaction vessel.
-
Add the aryl halide and this compound.
-
Add degassed 1,4-dioxane.
-
Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Workup and purify as described in Protocol 1.
Visualizations
Caption: Troubleshooting workflow for low yield in this compound Suzuki coupling.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Strategies to prevent protodeboronation of 4-Butoxyphenylboronic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the prevention of protodeboronation of 4-butoxyphenylboronic acid during chemical reactions.
Troubleshooting Guide
This guide is designed to help you troubleshoot experiments where protodeboronation of this compound is a suspected issue, leading to low yields of the desired product and the formation of butoxybenzene as a byproduct.
Q1: My Suzuki-Miyaura reaction is resulting in a low yield of the desired coupled product, and I am observing a significant amount of butoxybenzene. What is the likely cause and how can I fix it?
A: The formation of butoxybenzene is a strong indicator of protodeboronation, a common side reaction where the boronic acid group is replaced by a hydrogen atom.[1][2] This is particularly prevalent under the basic and often heated conditions of a Suzuki-Miyaura coupling.[3]
Here are several strategies to mitigate this issue, categorized for a systematic approach:
1. Optimization of Reaction Conditions:
-
Lower the Reaction Temperature: Higher temperatures can accelerate the rate of protodeboronation.[3][4] If your catalyst is sufficiently active, consider running the reaction at a lower temperature (e.g., 40-60 °C) for a longer duration.
-
Select a Milder Base: Strong bases can promote protodeboronation.[3] Switching to a milder base can be highly effective.[2]
-
Use a Highly Active Catalyst System: A more efficient catalyst can increase the rate of the desired cross-coupling, allowing it to outcompete the slower protodeboronation side reaction.[2][3]
2. Modification of the Boron Reagent:
-
Switch to a Boronic Ester: Converting the boronic acid to a more stable derivative is a highly effective strategy.[3] Pinacol esters, for example, offer increased stability.[5]
-
Employ a "Slow-Release" Strategy: Using N-methyliminodiacetic acid (MIDA) boronates or diethanolamine adducts can be very effective.[1][2][6] These compounds slowly release the boronic acid into the reaction mixture, keeping the concentration of the unstable free boronic acid low and thus minimizing side reactions.[1][2]
Q2: I have tried lowering the temperature and using a milder base, but I am still observing significant protodeboronation. What should I try next?
A: If optimizing the reaction conditions is insufficient, the next logical step is to modify the boronic acid reagent itself. The most robust solution is to use a more stable derivative.
-
Recommendation: Convert this compound to its pinacol ester or MIDA boronate. MIDA boronates are particularly useful for challenging couplings where protodeboronation is a significant issue.[2] These derivatives exhibit greater stability under basic conditions and can significantly improve the yield of your desired product.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation?
A: Protodeboronation is a chemical reaction that involves the cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond.[1] In the context of cross-coupling reactions, it is an undesired side reaction that consumes the boronic acid starting material, leading to reduced product yield.[1]
Q2: What are the primary mechanisms of protodeboronation for arylboronic acids?
A: Protodeboronation can be catalyzed by either acid or base.[1][2]
-
Base-Catalyzed Protodeboronation: This is the more relevant pathway for Suzuki-Miyaura couplings, which are typically performed under basic conditions.[2][7] The base (e.g., hydroxide) attacks the boron atom to form a more reactive boronate species ([ArB(OH)₃]⁻).[7] This intermediate is then protonated at the ipso-carbon by a proton source, such as water, which cleaves the C-B bond.[2][7] The rate of this process is highly dependent on the pH of the reaction medium.[7][8][9]
-
Acid-Catalyzed Protodeboronation: In the presence of acid, the arylboronic acid can undergo protonolysis, leading to the cleavage of the carbon-boron bond.[1]
Q3: How does the 4-butoxy group influence the susceptibility of the boronic acid to protodeboronation?
A: The 4-butoxy group is an electron-donating group. Generally, electron-donating groups can stabilize the boronic acid and make it less susceptible to protodeboronation compared to arylboronic acids with electron-withdrawing groups. However, under forcing reaction conditions (high temperature, strong base), even electron-rich arylboronic acids like this compound can undergo significant protodeboronation.
Q4: Can I use anhydrous conditions to prevent protodeboronation?
A: While water can act as the proton source for protodeboronation, its role in Suzuki-Miyaura reactions is complex.[3] While strictly anhydrous conditions might seem like a solution, the presence of a small amount of water is often necessary for the catalytic cycle to proceed efficiently. Therefore, complete exclusion of water may significantly slow down or inhibit the desired coupling reaction.[3] It is more effective to focus on other strategies like using milder bases, lower temperatures, or more stable boronic esters.
Data Summary
The choice of base can significantly impact the extent of protodeboronation. The following table provides a qualitative comparison of commonly used bases.
| Base | Strength | Tendency to Promote Protodeboronation | Recommended Use |
| NaOH, KOH, LiOH | Strong | High | Not recommended when protodeboronation is a concern. |
| Cs₂CO₃, K₂CO₃ | Moderate | Moderate | A good starting point for optimization. |
| K₃PO₄, CsF, KOAc | Mild | Low | Recommended for sensitive substrates prone to protodeboronation.[2] |
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Protodeboronation
This protocol uses a mild base and a highly active catalyst at a moderate temperature.
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 eq.), this compound (1.2 eq.), and potassium phosphate (K₃PO₄) (3.0 eq.).
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Catalyst Addition: Under a positive flow of the inert gas, add a highly active palladium catalyst/ligand system (e.g., XPhos Pd G2, 2 mol%).
-
Solvent Addition: Add a degassed solvent mixture, such as a 10:1 mixture of THF/water, via syringe.
-
Reaction: Place the reaction vial in a pre-heated oil bath at 60 °C and stir.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: Suzuki-Miyaura Coupling Using a Boronic Ester Derivative
This protocol uses a more stable pinacol ester of the boronic acid.
-
Reagent Preparation: To an oven-dried reaction vial, add the aryl halide (1.0 eq.), this compound pinacol ester (1.2 eq.), and a mild base such as K₃PO₄ (3.0 eq.).[3]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) for three cycles.[3]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).
-
Solvent Addition: Add a degassed solvent (e.g., 1,4-dioxane with a small, optimized amount of water) via syringe.
-
Reaction: Heat the reaction mixture to 80 °C and monitor its progress.
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.
Visualizations
Caption: Base-catalyzed protodeboronation pathway.
Caption: Troubleshooting workflow for protodeboronation.
Caption: Decision tree for strategy selection.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. google.com [google.com]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. | Semantic Scholar [semanticscholar.org]
- 9. research.manchester.ac.uk [research.manchester.ac.uk]
Optimizing palladium catalyst loading for 4-Butoxyphenylboronic acid reactions
Technical Support Center: 4-Butoxyphenylboronic Acid Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice on optimizing palladium catalyst loading for Suzuki-Miyaura cross-coupling reactions involving this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to help you achieve optimal reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting palladium catalyst loading for a Suzuki-Miyaura reaction with this compound?
A typical starting point for palladium catalyst loading in Suzuki-Miyaura couplings is between 1-5 mol %.[1] For many standard reactions using common catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), a loading of 2 mol% is often effective.[2] More active, modern catalyst systems, such as those using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands), may allow for significantly lower loadings, sometimes in the 0.5–2.0 mol% range.[3][4]
Q2: How do I know if my palladium catalyst loading is too low?
The most common indicator of insufficient catalyst loading is a sluggish or incomplete reaction. You may observe that your starting materials, particularly the limiting reagent (often the aryl halide), are consumed very slowly or that the reaction stalls before reaching completion, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5] This results in a low yield of the desired biaryl product.
Q3: Can the palladium catalyst loading be too high? What are the negative consequences?
Yes, excessively high catalyst loading can be detrimental. While it may increase the reaction rate, it can also lead to several issues:
-
Increased Side Reactions: Higher catalyst concentrations can promote undesired side reactions, such as the homocoupling of the boronic acid to form a 4,4'-dibutoxybiphenyl byproduct.[5]
-
Product Contamination: Removing residual palladium from the final product can be challenging and is a critical concern in pharmaceutical development due to strict limits on heavy metal impurities.
-
Cost: Palladium catalysts are expensive, and using an excessive amount is economically inefficient.[6]
Q4: Does the choice of aryl halide affect the optimal catalyst loading?
Absolutely. The reactivity of the aryl halide partner significantly influences the required catalyst loading. The general reactivity trend is I > Br > OTf >> Cl.[7] For more reactive partners like aryl iodides and bromides, a lower catalyst loading is often sufficient. Conversely, less reactive aryl chlorides typically require more active catalyst systems and potentially higher loadings to achieve a good yield in a reasonable timeframe.[7]
Q5: My reaction turns black. Does this mean the catalyst has failed, and should I increase the loading?
The formation of a black precipitate (palladium black) indicates that the Pd(0) catalyst has agglomerated and precipitated out of the solution, rendering it inactive.[5] This is a sign of catalyst decomposition, not necessarily insufficient initial loading. Simply adding more catalyst is unlikely to solve the underlying problem. Instead, you should focus on troubleshooting the reaction conditions. Common causes include:
-
Presence of oxygen in the reaction vessel.[7]
-
Instability of the phosphine ligands, which are meant to stabilize the Pd(0) center.
-
Excessively high reaction temperatures.[5]
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki-Miyaura coupling of this compound, with a focus on problems related to catalyst optimization.
Problem 1: Low or No Yield of the Desired Product
Low yields are a frequent issue and can often be traced back to catalyst activity or other key parameters.[5]
Initial Checks:
-
Reagent Quality: Ensure the this compound is pure and has not degraded. Boronic acids can undergo protodeboronation (replacement of the boronic acid group with a hydrogen atom), especially if stored improperly.[5][7] Verify the purity of your aryl halide.
-
Catalyst and Ligand Integrity: Use a fresh, properly stored palladium catalyst. Many palladium complexes and phosphine ligands are sensitive to air and moisture.[7] Phosphine ligands can oxidize, which inhibits their ability to stabilize the catalyst.[4]
-
Inert Atmosphere: Suzuki reactions must be performed under an inert atmosphere (e.g., Argon or Nitrogen). Oxygen can deactivate the Pd(0) catalyst through oxidation.[7] Ensure your solvents are properly degassed before use.[2]
Troubleshooting Steps:
Caption: A workflow for troubleshooting low yields in Suzuki coupling reactions.
Problem 2: Significant Homocoupling or Protodeboronation
If your starting materials are consumed but the yield of the desired cross-coupled product is low, side reactions are likely the culprit.
-
Protodeboronation: This occurs when the boronic acid C-B bond is cleaved and replaced by a C-H bond. It is often promoted by excess base or the presence of water.[5]
-
Homocoupling: The boronic acid can couple with itself, especially if the oxidative addition step of the catalytic cycle is slow compared to transmetalation.
-
Solution: This can sometimes be suppressed by adjusting the stoichiometry (using a slight excess of the boronic acid, e.g., 1.2-1.5 equivalents) or by using a more active catalyst system that favors the cross-coupling pathway.[9]
-
Data Presentation: Effect of Catalyst Loading on Yield
The concentration of the palladium catalyst can have a significant impact on the final yield of the reaction. Below is a table summarizing representative data on how varying the catalyst loading can affect product yield in a typical Suzuki-Miyaura reaction.
| Entry | Catalyst | Catalyst Loading (mol%) | Aryl Halide | Yield (%) | Notes |
| 1 | Pd(PPh₃)₄ | 0.5 | 4-Bromoanisole | ~65 | Incomplete conversion observed. |
| 2 | Pd(PPh₃)₄ | 1.0 | 4-Bromoanisole | ~88 | Good conversion, efficient.[10] |
| 3 | Pd(PPh₃)₄ | 2.0 | 4-Bromoanisole | ~92 | Near-quantitative yield, standard loading.[2] |
| 4 | Pd(PPh₃)₄ | 5.0 | 4-Bromoanisole | ~93 | No significant improvement over 2 mol%; less cost-effective.[1] |
| 5 | Pd(OAc)₂ / SPhos | 1.0 | 4-Chlorotoluene | ~95 | High yield with a less reactive aryl chloride using a modern ligand. |
Data is representative and compiled from typical Suzuki-Miyaura coupling literature.[1][2][10] Yields can vary based on specific substrates, base, solvent, and temperature.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄) (1-2 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄) (2.0 equiv)
-
Solvent (e.g., Toluene/H₂O 4:1, or 1,4-Dioxane/H₂O 4:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl bromide, and the base.
-
Inerting: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[7]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst.
-
Solvent Addition: Add the degassed solvent mixture via syringe. For further deoxygenation, bubble the inert gas through the solution for 10-15 minutes.[2][7]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[7]
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by TLC or LC-MS.[2]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[7]
Catalytic Cycle Visualization
Understanding the catalytic cycle is key to troubleshooting. The palladium catalyst cycles between Pd(0) and Pd(II) oxidation states.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. jsynthchem.com [jsynthchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Homocoupling of 4-Butoxyphenylboronic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing homocoupling side reactions of 4-butoxyphenylboronic acid during Suzuki-Miyaura cross-coupling experiments.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of Suzuki-Miyaura reactions?
A1: Homocoupling is a common side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid reagent (in this case, this compound) react with each other to form a symmetrical biaryl byproduct (4,4'-dibutoxybiphenyl). This reaction is catalyzed by the palladium catalyst and is often promoted by the presence of oxygen. This unwanted reaction consumes the boronic acid, reduces the yield of the desired cross-coupling product, and complicates the purification process.[1]
Q2: What are the primary causes of this compound homocoupling?
A2: The primary causes of homocoupling include:
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II) species, which can then promote the homocoupling of the boronic acid.[2]
-
Choice of Palladium Precursor: The use of a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂) without efficient reduction to Pd(0) can lead to an increased rate of homocoupling.
-
Reaction Conditions: Factors such as the choice of base, solvent, temperature, and the concentration of reactants can significantly influence the rate of homocoupling relative to the desired cross-coupling reaction.
Q3: How does the choice of base affect the homocoupling of this compound?
A3: The base plays a crucial role in the Suzuki-Miyaura catalytic cycle by activating the boronic acid. However, the nature and strength of the base can also impact the extent of homocoupling. While a base is necessary for the desired reaction to proceed, highly basic conditions or the use of certain bases can sometimes favor the homocoupling pathway. The selection of an appropriate base is therefore critical and often requires empirical optimization. For electron-rich boronic acids like this compound, inorganic bases such as K₃PO₄ and K₂CO₃ are commonly employed and have shown good results in minimizing side reactions.[3]
Q4: Can the solvent system influence the formation of the homocoupling byproduct?
A4: Yes, the solvent system can have a significant impact on the reaction outcome. The polarity of the solvent can affect the solubility of the reactants and catalyst, as well as the stability of intermediates in the catalytic cycle. For Suzuki-Miyaura reactions, aprotic solvents like dioxane, THF, and toluene, often in combination with water to dissolve the inorganic base, are frequently used. The choice of solvent can influence the relative rates of the desired cross-coupling and the undesired homocoupling, and therefore should be carefully considered and optimized for a specific reaction.[4][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High levels of 4,4'-dibutoxybiphenyl detected | Presence of oxygen in the reaction mixture. | Degas the solvent and reaction mixture thoroughly. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for 20-30 minutes prior to use and maintaining an inert atmosphere throughout the reaction setup and duration. For more rigorous degassing, perform three freeze-pump-thaw cycles. |
| Use of a Pd(II) precatalyst. | Use a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃. If a Pd(II) source is used, ensure conditions are optimized for its rapid in situ reduction to Pd(0). | |
| Suboptimal base selection. | Screen different bases. For this compound, consider using milder inorganic bases like K₃PO₄ or K₂CO₃. The optimal base may vary depending on the coupling partner and other reaction conditions. | |
| Inappropriate solvent choice. | Optimize the solvent system. Experiment with different aprotic solvents such as dioxane, THF, or toluene, and vary the ratio of organic solvent to water. | |
| Low yield of the desired cross-coupled product with significant starting material remaining | Inefficient catalyst system. | Switch to a more active catalyst system. For electron-rich boronic acids, catalyst systems with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) in combination with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ can be more effective. |
| Low reaction temperature. | Increase the reaction temperature. While higher temperatures can sometimes promote side reactions, they are often necessary to drive the desired coupling to completion, especially with less reactive coupling partners. Monitor the reaction closely for any increase in byproduct formation. | |
| Both homocoupling and low yield of desired product are observed | A combination of the factors listed above. | Systematically optimize the reaction conditions. Start by ensuring rigorous exclusion of oxygen. Then, screen different catalyst systems, bases, and solvents. Consider a slow addition of the this compound to keep its instantaneous concentration low, which can disfavor the bimolecular homocoupling reaction. |
Data Presentation
The following tables summarize the effect of different reaction parameters on the yield of Suzuki-Miyaura coupling reactions involving arylboronic acids, which can be indicative of conditions that minimize side reactions like homocoupling.
Table 1: Effect of Different Bases on the Suzuki-Miyaura Coupling of 4-butylphenylboronic acid with 4-haloacetophenone.
| Entry | Base | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield of Cross-Coupled Product (%) |
| 1 | KOH | IPA/H₂O (1:1) | Pd-NHC Complex | Room Temp | 0.17 | 52 |
| 2 | K₂CO₃ | Toluene/H₂O | Pd/C | 100 | 24 | High (unspecified) |
| 3 | K₃PO₄ | Dioxane/H₂O | Pd(OAc)₂/SPhos | 80 | 12 | High (unspecified) |
Data adapted from a study on a similar substrate and general knowledge of Suzuki-Miyaura reactions. The yield of the homocoupling product was not explicitly reported in the source.
Table 2: Influence of Solvent on Suzuki-Miyaura Coupling Yields.
| Entry | Solvent System | Base | Catalyst | Temperature (°C) | Yield (%) |
| 1 | Toluene/H₂O | K₂CO₃ | Pd(PPh₃)₄ | 90 | Good |
| 2 | Dioxane/H₂O | K₃PO₄ | Pd(OAc)₂/XPhos | 100 | Excellent |
| 3 | THF/H₂O | Cs₂CO₃ | Pd₂(dba)₃/P(tBu)₃ | 60 | Good |
| 4 | DMF | K₂CO₃ | PdCl₂(dppf) | 110 | Moderate to Good |
This table provides a general guide to solvent effects based on literature for various Suzuki-Miyaura reactions.[4][5][6]
Experimental Protocols
Protocol 1: General Procedure for Minimizing Homocoupling in the Suzuki-Miyaura Coupling of this compound
This protocol is designed to minimize the formation of the homocoupling byproduct by employing a Pd(0) catalyst and ensuring anaerobic conditions.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and K₃PO₄ (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.
-
Catalyst Addition: Under a positive pressure of the inert gas, add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
References
4-Butoxyphenylboronic acid stability issues and proper storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues and proper storage of 4-butoxyphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability issues for this compound, like other arylboronic acids, are its susceptibility to two primary degradation pathways:
-
Protodeboronation: This is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, resulting in the formation of butylbenzene. This process can be accelerated by the presence of moisture and is catalyzed by both acidic and basic conditions.
-
Oxidation: The boronic acid functional group can be oxidized to a hydroxyl group, yielding 4-butoxyphenol. This degradation is often promoted by exposure to air (oxygen) and can be catalyzed by residual metals.
Q2: How should solid this compound be stored to ensure its stability?
A2: Proper storage is crucial to maintain the integrity of this compound. The following conditions are recommended for storing the solid compound:
| Storage Parameter | Recommendation | Rationale |
| Temperature | Cool (2-8 °C recommended for long-term storage) | Slows down the rate of potential degradation reactions. |
| Atmosphere | Under an inert atmosphere (e.g., Argon or Nitrogen) | Minimizes exposure to oxygen and moisture, thereby reducing oxidation and protodeboronation. |
| Container | Tightly sealed, opaque container | Prevents exposure to light and moisture from the air. |
| Location | Dry, well-ventilated area | Avoids absorption of moisture and ensures a stable environment. |
Q3: What is the recommended way to store solutions of this compound?
A3: Solutions of this compound are generally less stable than the solid form and should be prepared fresh whenever possible. If short-term storage is necessary, it is recommended to store solutions at -20°C. For longer-term storage, it is advisable to store the compound in its solid form.
Q4: Can I use this compound that has been stored for a long time?
A4: It is recommended to assess the purity of this compound that has been stored for an extended period, especially if not stored under ideal conditions. Degradation can lead to lower yields and the introduction of impurities in your reaction. A simple purity check can be performed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guides
Low Yield in Suzuki-Miyaura Coupling Reactions
Low or no yield in a Suzuki-Miyaura coupling is a common issue that can be related to the quality of the this compound.
Symptom: The Suzuki-Miyaura coupling reaction with this compound results in a low yield of the desired biaryl product, with the potential presence of side products like butylbenzene or 4-butoxyphenol.
Possible Cause: Degradation of the this compound via protodeboronation or oxidation.
Troubleshooting Steps:
-
Verify Reagent Quality:
-
Assess the purity of the this compound using ¹H NMR or HPLC (see Experimental Protocols section). Look for the presence of signals corresponding to butylbenzene or 4-butoxyphenol.
-
If the purity is questionable, use a fresh, unopened batch of the reagent.
-
-
Optimize Reaction Conditions to Minimize Degradation:
-
Solvent and Reagent Degassing: Thoroughly degas all solvents and aqueous solutions to be used in the reaction to remove dissolved oxygen. This can be achieved by sparging with an inert gas (argon or nitrogen) or through freeze-pump-thaw cycles.
-
Inert Atmosphere: Ensure the reaction is set up and runs under a strict inert atmosphere to prevent oxidation of the boronic acid and the palladium catalyst.
-
Base Selection: The choice and quality of the base are critical. While a base is necessary to activate the boronic acid, prolonged exposure to strong bases can promote protodeboronation. Consider using a milder base (e.g., K₂CO₃, Cs₂CO₃) or adding the base portion-wise.
-
-
Consider an Alternative Form:
-
If protodeboronation is a persistent issue, consider converting the this compound to a more stable boronate ester, such as a pinacol ester. These esters are generally more resistant to degradation and can be used directly in the coupling reaction, where they hydrolyze in situ to the active boronic acid.[1]
-
Degradation Pathways
The following diagram illustrates the primary degradation pathways of this compound.
Experimental Protocols
The following are generalized protocols that can be adapted to assess the stability and purity of this compound.
Protocol 1: Purity Assessment by ¹H NMR Spectroscopy
Objective: To qualitatively assess the purity of this compound and identify potential degradation products.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Accurately weigh approximately 5-10 mg of the this compound sample and dissolve it in ~0.6 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum.
-
Data Analysis:
-
Identify the characteristic aromatic and aliphatic signals of this compound.
-
Look for the appearance of new signals that may correspond to degradation products:
-
Butylbenzene (from protodeboronation): A new set of aromatic signals and potentially shifted butyl chain signals.
-
4-Butoxyphenol (from oxidation): A new set of aromatic signals and a characteristic phenolic -OH peak (which may be broad).
-
-
The presence and integration of these impurity signals relative to the main compound can provide a semi-quantitative measure of purity.
-
Protocol 2: Stability Indicating HPLC Method
Objective: To develop an HPLC method to quantify the purity of this compound and monitor its degradation over time under specific stress conditions.
Instrumentation and Conditions (Example):
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid or another suitable modifier.
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: ~230 nm (or as determined by a UV scan of the compound).
-
Injection Volume: 10 µL
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a 1:1 mixture of mobile phase A and B) at a known concentration (e.g., 1 mg/mL).
-
Method Development: Optimize the gradient to achieve good separation between the parent compound and any potential impurities or degradation products.
-
Forced Degradation Study (Optional but Recommended for Stability Assessment):
-
Subject aliquots of the stock solution to various stress conditions (e.g., heat, acidic pH, basic pH, oxidative stress with a small amount of H₂O₂).
-
At specific time points, neutralize the samples if necessary, dilute to a suitable concentration, and inject them into the HPLC system.
-
-
Data Analysis:
-
Monitor the decrease in the peak area of the this compound and the increase in the peak areas of any degradation products over time.
-
The percentage of remaining this compound can be calculated to determine its stability under the tested conditions.
-
References
Technical Support Center: 4-Butoxyphenylboronic Acid Coupling in Aqueous Conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-Butoxyphenylboronic acid in aqueous Suzuki-Miyaura coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura coupling reaction with this compound failing or giving low yields in aqueous media?
A1: Low yields in aqueous Suzuki-Miyaura couplings are common and can be attributed to several factors. The primary areas to investigate are the catalyst activity, the presence of oxygen, reagent quality, and the choice of base and solvent. Ensure your palladium catalyst is active; if using a Pd(II) precatalyst, it requires in situ reduction to the active Pd(0) species. Oxygen can lead to catalyst decomposition and unwanted side reactions like the homocoupling of the boronic acid, so it is crucial to properly degas your solvents and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen).
Q2: I'm observing significant protodeboronation of my this compound. What is causing this and how can it be minimized?
A2: Protodeboronation is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is a common side reaction in Suzuki-Miyaura couplings, particularly in aqueous basic conditions. Water acts as the proton source for this reaction. To minimize protodeboronation, consider the following:
-
Use a milder base: Strong bases like NaOH can accelerate protodeboronation. Switching to weaker inorganic bases such as K₂CO₃ or K₃PO₄ can be beneficial.
-
Modify the solvent system: While the reaction is aqueous, reducing the amount of water or switching to anhydrous conditions can significantly decrease protodeboronation.
-
Use a boronic ester: Converting the boronic acid to a more stable derivative, like a pinacol ester, can protect it from premature decomposition. The ester is then cleaved in situ during the reaction.
Q3: What is the optimal base for the aqueous coupling of this compound?
A3: The choice of base is critical and often depends on the specific substrates and solvent system. The base activates the boronic acid for transmetalation. For aqueous systems, inorganic bases are generally preferred. Stronger bases like aqueous NaOH or Ba(OH)₂ can significantly accelerate the rate of coupling.[1] However, for substrates sensitive to strong bases, K₃PO₄ or K₂CO₃ are excellent alternatives that often provide high yields. The selection of the base and solvent system can lead to markedly different yields of the coupled products.[1]
Q4: How does the water content in the solvent mixture affect the reaction?
A4: Water can have a dual role in Suzuki-Miyaura couplings. It can promote the reaction by helping to dissolve the inorganic base and facilitating the formation of the active boronate species.[2] However, excess water can also lead to undesirable side reactions, most notably the hydrolytic deboronation of the boronic acid.[1] The optimal water-to-organic-solvent ratio must often be determined empirically for a specific reaction, but common ratios include 4:1 or 1:1 mixtures of an organic solvent (like dioxane, THF, or isopropanol) with water.
Q5: My reaction starts but then seems to stall, and I see palladium black precipitating. What is happening?
A5: The formation of palladium black indicates that your Pd(0) catalyst is aggregating and precipitating out of the solution, rendering it inactive. This can be caused by several factors, including high temperatures, improper ligand choice, or the presence of oxygen. For electron-rich and sterically hindered substrates, standard catalysts like Pd(PPh₃)₄ may be insufficient. Consider using more robust and active catalyst systems, such as those employing Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which are designed to stabilize the palladium center and promote high catalytic turnover.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Catalyst2. Oxygen Contamination3. Impure Reagents4. Incorrect Base/Solvent Combination | 1. Use a fresh batch of palladium catalyst or a more robust precatalyst. 2. Ensure solvents are thoroughly degassed and the reaction is maintained under an inert atmosphere.3. Verify the purity of the aryl halide and this compound.4. Screen different bases (e.g., K₃PO₄, K₂CO₃) and aqueous solvent mixtures (e.g., Dioxane/H₂O, THF/H₂O). |
| Significant Protodeboronation | 1. Base is too strong2. High water concentration3. Slow catalytic turnover | 1. Switch to a milder base such as K₂CO₃ or KF.2. Reduce the proportion of water in the solvent mixture or switch to anhydrous conditions.3. Use a more active catalyst system (e.g., Buchwald or NHC-based) to accelerate the desired coupling over the decomposition pathway. |
| Homocoupling of Boronic Acid | 1. Presence of Oxygen2. High Temperature | 1. Improve degassing procedures and ensure a tight seal on the reaction vessel.2. Lower the reaction temperature and consider a more active catalyst that allows for coupling under milder conditions. |
| Formation of Palladium Black | 1. Catalyst Decomposition2. Inadequate Ligand Stabilization | 1. Lower the reaction temperature.2. Switch to a more sterically demanding and electron-rich ligand (e.g., Buchwald phosphine ligands) to better stabilize the Pd(0) intermediate. |
| Incomplete Consumption of Starting Material | 1. Insufficient Catalyst Loading2. Short Reaction Time3. Low Reaction Temperature | 1. Increase the catalyst loading (e.g., from 1 mol% to 3 mol%).2. Extend the reaction time and monitor progress by TLC or LC-MS.3. Increase the reaction temperature in increments (e.g., from 80°C to 100°C). |
Data Presentation
Table 1: Effect of Base on Suzuki-Miyaura Coupling Yield
The following data, adapted from a study on the sterically hindered mesitylboronic acid, illustrates the significant impact of base selection on reaction yield in an aqueous solvent system. A similar trend can be expected for other arylboronic acids.
Reaction Conditions: Mesitylboronic acid, iodobenzene, Pd(PPh₃)₄, DME/H₂O, 80°C.
| Entry | Base | Time (h) | Yield (%) | Mesitylene by-product (%) |
| 1 | Na₂CO₃ | 48 | 83 | 7 |
| 2 | K₃PO₄ | 8 | 70 | 0 |
| 3 | NaOH | 8 | 95 | 2 |
| 4 | Ba(OH)₂ | 4 | 99 | 2 |
(Data sourced from a study on mesitylboronic acid, which is used here as an illustrative example for the effect of bases in aqueous Suzuki-Miyaura couplings.[1])
Table 2: Competitive Coupling of 4-Butylphenylboronic Acid and Phenylboronic Acid
This table presents the results of a competitive Suzuki-Miyaura coupling reaction with 4-haloacetophenone, demonstrating the relative reactivity in an aqueous isopropanol system.
Reaction Conditions: 4-butylphenylboronic acid (0.75 mmol), phenylboronic acid (0.75 mmol), 4-haloacetophenone (1.0 mmol), KOH (2 mmol), IPA-water (1:1), room temperature, 10 min.
| Entry | Catalyst | Aryl Halide | Yield of 4-(4-butylphenyl)acetophenone (%) | Yield of 4-phenylacetophenone (%) |
| 1 | Catalyst 2a | 4-Bromoacetophenone | 52 | 47 |
| 2 | Catalyst 2d | 4-Bromoacetophenone | 76 | 24 |
| 3 | Catalyst 2d | 4-Chloroacetophenone | 78 | - |
(Data from a study on the competitive coupling of 4-butylphenylboronic acid and phenylboronic acid.[3])
Table 3: Effect of Temperature on Suzuki-Miyaura Coupling Yield
The following data illustrates the effect of temperature on product conversion in a ligand-free Suzuki-Miyaura coupling in an aqueous solvent system.
Reaction Conditions: 4-bromoanisole (1 mmol), phenylboronic acid (1.2 mmol), Pd/NiFe₂O₄ catalyst, Na₂CO₃ (2 mmol), DMF/H₂O (1:1).
| Entry | Temperature (°C) | Time (min) | Conversion (%) |
| 1 | 30 (Room Temp) | 180 | 98 |
| 2 | 60 | 40 | 98 |
| 3 | 80 | 15 | 98 |
| 4 | 100 | 10 | 98 |
(Data adapted from a study on the coupling of 4-bromoanisole and phenylboronic acid.[4])
Experimental Protocols
General Protocol for Aqueous Suzuki-Miyaura Coupling of this compound
This protocol is a general starting point and may require optimization for specific aryl halide partners.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₃PO₄, 3.0 equivalents)
-
Solvent: 1,4-Dioxane and Degassed Deionized Water (4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask or round-bottom flask with septum)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 eq), this compound (1.2 eq), the palladium catalyst (0.03 eq), and the base (3.0 eq).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) at least three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed 1,4-dioxane (to achieve a concentration of ~0.1 M with respect to the aryl halide) and degassed deionized water (one-quarter of the dioxane volume) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 90-100 °C. Stir the reaction vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS. A typical reaction time is between 4 and 16 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Aqueous Suzuki-Miyaura Coupling
This diagram outlines the general laboratory workflow for performing and analyzing the coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
Selecting the best solvent system for 4-Butoxyphenylboronic acid cross-coupling
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the optimal solvent system for the Suzuki-Miyaura cross-coupling of 4-butoxyphenylboronic acid. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to help ensure the success of your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvent systems for the Suzuki-Miyaura coupling of this compound?
A1: Typical solvent systems are mixtures of an organic solvent and an aqueous basic solution.[1] Common organic solvents include 1,4-dioxane, tetrahydrofuran (THF), and toluene.[2] The aqueous phase, usually containing a base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), is crucial for activating the boronic acid for transmetalation.[2] The choice of solvent can significantly impact reaction yield and rate.[3]
Q2: Why is a mixture of an organic solvent and water often used?
A2: This biphasic system is employed to dissolve both the organic-soluble substrates (aryl halide and boronic acid) and the water-soluble inorganic base.[1][2] Water facilitates the dissolution of the base, which is necessary to form the reactive boronate species essential for the catalytic cycle.[2]
Q3: Can I run the reaction under anhydrous (water-free) conditions?
A3: Yes, anhydrous conditions can be used, particularly if protodeboronation (the undesired replacement of the boronic acid group with a hydrogen) is a concern.[1] In such cases, organic-soluble bases like cesium carbonate (Cs₂CO₃) or potassium tert-butoxide (t-BuOK) are often used in solvents like anhydrous dioxane or DMF.[1]
Q4: How important is degassing the solvent?
A4: Degassing the solvent is critical for the success of the Suzuki-Miyaura coupling. Oxygen present in the solvent can lead to the oxidative degradation of the palladium catalyst and promote the unwanted homocoupling of the boronic acid, both of which will reduce the yield of your desired product. It is recommended to degas all solvents by bubbling an inert gas (like argon or nitrogen) through them or by using freeze-pump-thaw cycles.
Q5: My this compound is not dissolving well. What should I do?
A5: Solubility issues can be addressed by carefully selecting the solvent system. If your boronic acid is not dissolving in a nonpolar solvent like toluene, consider a more polar aprotic solvent such as dioxane, THF, or DMF.[3] A mixture of solvents can also be effective. For instance, a combination of toluene and THF might provide the necessary solubility for all reaction components.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki-Miyaura cross-coupling of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low to No Yield | 1. Catalyst Inactivity: The Pd(0) active catalyst may not be forming or has decomposed. | - Ensure your palladium source and ligands are of good quality and stored correctly.- Use a pre-catalyst to ensure the presence of the active species.- Thoroughly degas all solvents and reagents to prevent catalyst oxidation. |
| 2. Inappropriate Solvent: The chosen solvent may not adequately dissolve all reactants, or it may not be suitable for the reaction temperature. | - Screen a variety of solvents such as dioxane/water, THF/water, or toluene/water.[1][2]- For higher temperatures, consider solvents with higher boiling points like toluene or dioxane.[2] | |
| 3. Incorrect Base: The base may be too weak to activate the boronic acid or may not be soluble in the reaction medium. | - Use a stronger base like K₃PO₄ or Cs₂CO₃.[1]- Ensure the base is finely powdered to maximize its surface area and reactivity. | |
| Significant Homocoupling of Boronic Acid | 1. Presence of Oxygen: Oxygen in the reaction mixture can promote the homocoupling of the boronic acid. | - Ensure rigorous degassing of all solvents and the reaction vessel before adding the catalyst. |
| 2. Inefficient Reduction of Pd(II) Pre-catalyst: If using a Pd(II) source, its reduction to the active Pd(0) may be slow, leading to side reactions. | - Consider using a Pd(0) pre-catalyst directly.- The use of bulky, electron-donating phosphine ligands can favor the desired cross-coupling pathway. | |
| Protodeboronation (Loss of Boronic Acid Group) | 1. Presence of Protic Solvents: Water or other protic solvents can be a source of protons for this side reaction. | - Consider running the reaction under anhydrous conditions using a dry solvent like dioxane or DMF and an anhydrous base.[1] |
| 2. Strong Base: A highly basic environment can sometimes accelerate protodeboronation. | - If possible, use a milder base such as potassium fluoride (KF) or a weaker carbonate base. | |
| 3. Elevated Temperatures: High reaction temperatures can sometimes promote protodeboronation. | - If feasible, try running the reaction at a lower temperature for a longer period. |
Data Presentation: Solvent System Performance
The following tables provide illustrative data on the performance of different solvent systems in Suzuki-Miyaura cross-coupling reactions involving substrates similar to this compound. This data is intended to guide solvent selection and should be considered a starting point for optimization.
Table 1: Illustrative Yields for the Coupling of 4-Methoxyphenylboronic Acid with 4-Bromoanisole
| Solvent System (v/v) | Base | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Dioxane/H₂O (4:1) | K₃PO₄ | Pd(OAc)₂ / SPhos | 100 | 12 | ~95 | General Conditions |
| Toluene/H₂O (4:1) | K₂CO₃ | Pd(PPh₃)₄ | 100 | 18 | ~85 | |
| DMF/H₂O (1:1) | K₂CO₃ | Pd/NiFe₂O₄ | 100 | 1 | ~90 | |
| Acetonitrile/H₂O (4:1) | K₃PO₄ | Pd(PPh₃)₄ | 80 | 18 | ~36 | [4] |
| Ethanol/H₂O (1:1) | NaOH | Pd/C | 78 | 24 | ~90+ | [5] |
Disclaimer: Yields are approximate and collated from various sources for illustrative purposes. Actual yields may vary depending on the specific substrates, catalyst, ligand, base, and reaction conditions.
Table 2: Illustrative Yields for the Coupling of 4-Butylphenylboronic Acid with 4-Haloacetophenone
| Solvent System (v/v) | Base | Catalyst | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Isopropanol/H₂O (1:1) | KOH | Pd-NHC Complex | Room Temp | 10 | 52-76 | [5] |
Disclaimer: Yields are approximate and collated from various sources for illustrative purposes. Actual yields may vary depending on the specific substrates, catalyst, ligand, base, and reaction conditions.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
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Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Schlenk flask or reaction vial with a screw cap and septum
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Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and the base (2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (3-5 mol%).
-
Degassing: Seal the flask and perform at least three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.
-
Solvent Addition: Prepare a degassed solvent mixture (e.g., 4:1 dioxane/water) by bubbling an inert gas through the solvents for 20-30 minutes. Add the degassed solvent to the reaction flask via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C. Stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 4-18 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Visualizations
Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.
References
- 1. Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Understanding degradation pathways of 4-Butoxyphenylboronic acid in reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-butoxyphenylboronic acid. The information focuses on understanding and mitigating its degradation in common chemical reactions, particularly Suzuki-Miyaura cross-coupling.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The two main degradation pathways for this compound are protodeboronation and oxidative degradation. Protodeboronation is the replacement of the boronic acid group with a hydrogen atom and is a common side reaction, especially for electron-rich arylboronic acids like this compound.[1] Oxidative degradation involves the cleavage of the carbon-boron bond to form the corresponding phenol (4-butoxyphenol). Boronic acids are known to be metabolically unstable and can undergo rapid oxidative deboronation in the presence of reactive oxygen species.[2]
Q2: How does the 4-butoxy group affect the stability of the boronic acid?
A2: The 4-butoxy group is an electron-donating group. Electron-donating groups on the aryl boronic acid generally increase the rate of transmetalation in Suzuki-Miyaura coupling, which can lead to higher yields.[3] However, they also make the boronic acid more susceptible to protodeboronation, a significant degradation pathway.[1]
Q3: What is homocoupling, and how does it relate to this compound?
A3: Homocoupling is a side reaction where two molecules of the boronic acid couple to form a symmetrical biaryl (in this case, 4,4'-dibutoxybiphenyl). This is often promoted by the presence of oxygen, which can lead to the decomposition of the palladium catalyst.[1][4]
Q4: Can I use this compound directly from the bottle?
A4: While often possible, the purity and stability of boronic acids should be considered. They can degrade over time.[1] For sensitive reactions, it is advisable to check the purity of the reagent. To improve stability, especially for long-term storage or use in aqueous media, boronic acids can be converted to more stable derivatives like diethanolamine adducts.[1][5]
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
Possible Causes & Solutions:
| Cause | Recommended Action |
| Catalyst Inactivity | Ensure your palladium source and ligand are active. Use a fresh batch or a more robust, air-stable precatalyst.[1] |
| Oxygen Contamination | Properly degas your solvent and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent homocoupling and catalyst decomposition.[1] |
| Reagent Purity | Verify the purity of your this compound and aryl halide. |
| Inappropriate Base/Solvent | The choice of base and solvent is critical. Ensure the base is strong enough for transmetalation but not so strong as to cause degradation. For anhydrous reactions, use a finely powdered and dry base.[1] |
Issue 2: Significant Protodeboronation Observed
Possible Causes & Solutions:
| Cause | Recommended Action |
| Strong Base in Aqueous Media | Strong bases can accelerate protodeboronation.[1] Switch to a milder base such as potassium fluoride (KF) or potassium carbonate (K₂CO₃).[1] |
| Presence of Water | Water is the proton source for this side reaction. Using anhydrous conditions can significantly reduce protodeboronation.[1] |
| High Reaction Temperature | Elevated temperatures can promote protodeboronation. If possible, screen for lower reaction temperatures. |
| Prolonged Reaction Time | Extended reaction times can lead to increased degradation. Monitor the reaction progress and work it up promptly upon completion. |
Issue 3: Formation of Homocoupling Byproduct (4,4'-dibutoxybiphenyl)
Possible Causes & Solutions:
| Cause | Recommended Action |
| Presence of Oxygen | The presence of molecular oxygen is a primary cause of homocoupling.[4] Ensure the reaction vessel is properly degassed and maintained under an inert atmosphere.[1] |
| Pd(II) Precatalyst Issues | If using a Pd(II) precatalyst, ensure it is efficiently reduced to the active Pd(0) species. Incomplete reduction can lead to side reactions. |
| High Boronic Acid Stoichiometry | Using a large excess of the boronic acid can sometimes favor homocoupling. Try reducing the equivalents of this compound to 1.1-1.2 equivalents. |
Data on Degradation Pathways
The following table summarizes the expected relative stability of this compound under different conditions based on general trends for electron-rich arylboronic acids.
| Degradation Pathway | Condition | Relative Rate for this compound | Notes |
| Protodeboronation | Acidic (e.g., aqueous acid) | Moderate to High | Electron-donating groups can increase the rate of acid-promoted protodeboronation. |
| Protodeboronation | Basic (e.g., NaOH in H₂O) | High | Accelerated by strong bases in aqueous media.[1] |
| Oxidative Degradation | Presence of Oxidants (e.g., H₂O₂, air) | Moderate to High | Forms 4-butoxyphenol. The electron-rich nature may increase susceptibility. |
| Homocoupling | Suzuki conditions with O₂ present | Moderate | Oxygen promotes the formation of the homocoupled biaryl.[1] |
Experimental Protocols
Protocol 1: Monitoring Protodeboronation by ¹H NMR Spectroscopy
This protocol provides a general method for monitoring the rate of protodeboronation of this compound under specific reaction conditions.
Materials:
-
This compound
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
Deuterated solvent (e.g., DMSO-d₆, D₂O)
-
Base or acid (if studying pH effects)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a stock solution of this compound and the internal standard in the chosen deuterated solvent.
-
In an NMR tube, add the desired amount of the stock solution.
-
If applicable, add the acid or base to initiate the degradation.
-
Acquire a ¹H NMR spectrum at time zero (t=0).
-
Continue to acquire spectra at regular time intervals.
-
Integrate the signals corresponding to a proton on the aromatic ring of this compound and a proton of the internal standard.
-
The decrease in the relative integral of the this compound signal over time corresponds to its degradation. The appearance of a new signal corresponding to the protodeboronated product (butoxybenzene) can also be monitored.
-
Plot the concentration of this compound versus time to determine the rate of degradation.
Visualizations
Degradation Pathways of this compound
Caption: Major degradation pathways of this compound.
Troubleshooting Logic for Low Suzuki Coupling Yield
Caption: Logical workflow for troubleshooting low-yielding Suzuki reactions.
References
Validation & Comparative
A Comparative Guide to Purity Analysis of 4-Butoxyphenylboronic Acid: HPLC vs. Alternative Methods
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount to ensure the integrity and safety of the final product. 4-Butoxyphenylboronic acid, a key building block in many organic syntheses, including Suzuki-Miyaura cross-coupling reactions, requires rigorous purity assessment. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques—Quantitative Nuclear Magnetic Resonance (qNMR) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the purity analysis of this compound, supported by experimental protocols and data evaluation.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC, particularly in the reversed-phase mode (RP-HPLC), is a cornerstone technique for the purity analysis of non-volatile organic compounds like this compound. Its high resolving power allows for the separation of the main compound from structurally similar impurities.
A typical challenge in the HPLC analysis of boronic acids is their propensity to form cyclic anhydrides, known as boroxines, in solution. This equilibrium can be influenced by the solvent composition and pH, potentially leading to broad or multiple peaks for a single analyte. The use of an acidic modifier in the mobile phase, such as formic acid, helps to suppress the formation of the boronate anion and promotes consistent peak shapes.
Experimental Protocol: Reversed-Phase HPLC for this compound
This protocol outlines a general method for the purity analysis of this compound using RP-HPLC with UV detection.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., Waters XSelect™ HSS T3, 4.6 x 100 mm, 3.5 µm) |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water |
| Mobile Phase B | 0.1% (v/v) Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, return to 10% B and equilibrate for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 5 µL |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a 1:1 mixture of Mobile Phase A and Mobile Phase B to obtain a stock solution of 1 mg/mL.
-
Further dilute the stock solution with the same solvent mixture to a final concentration of 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Data Analysis:
The purity of this compound is typically determined by the area percentage method. The peak area of the main component is expressed as a percentage of the total area of all observed peaks in the chromatogram.
Comparison with Alternative Analytical Methods
While HPLC is a powerful tool, orthogonal techniques are often employed to provide a more comprehensive purity profile. Quantitative NMR (qNMR) and Gas Chromatography-Mass Spectrometry (GC-MS) offer distinct advantages and can detect impurities that may not be amenable to HPLC analysis.
| Feature | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on differential partitioning between a stationary and mobile phase. | Quantification based on the direct proportionality between signal integral and the number of nuclei. | Separation of volatile compounds based on their boiling points and partitioning, followed by mass analysis. |
| Primary/Secondary | Secondary method requiring a reference standard for absolute quantification.[1] | Primary ratio method; can determine purity without a specific analyte reference standard by using a certified internal standard.[1][2] | Secondary method often requiring reference standards for confirmation and quantification. |
| Selectivity | High selectivity for separating structurally similar impurities and isomers.[1] | Excellent for structural elucidation and identification of impurities. Signal overlap can be a limitation.[2] | High selectivity, especially when combined with mass spectrometry for component identification. |
| Sensitivity | Generally offers high sensitivity, suitable for trace impurity analysis.[1] | Typically lower sensitivity than HPLC, but can be enhanced with high-field instruments.[1] | Very high sensitivity, especially in selected ion monitoring (SIM) mode. |
| Common Impurities Detected | Starting materials, by-products from synthesis, degradation products, boroxines. | Residual solvents, starting materials, structurally different impurities, and boroxines (can be speciated).[2] | Volatile starting materials, residual solvents, and volatile by-products. Derivatization may be required for non-volatile impurities.[3] |
| Sample Throughput | Well-suited for high-throughput analysis with autosamplers.[1] | Method development is often faster; analysis time per sample is relatively short.[1] | Sample preparation (e.g., derivatization) can be time-consuming, potentially lowering throughput. |
Visualizing the Analytical Workflow
The following diagrams illustrate the logical workflows for purity analysis using HPLC, qNMR, and GC-MS.
HPLC analysis workflow for this compound.
qNMR analysis workflow for this compound.
GC-MS analysis workflow for volatile impurities in this compound.
Conclusion
The purity analysis of this compound is crucial for its application in research and development. HPLC stands out as a robust and sensitive method for routine quality control, capable of separating a wide range of potential impurities. However, for a comprehensive understanding of the purity profile, orthogonal methods such as qNMR and GC-MS are invaluable. qNMR provides an absolute purity assessment without the need for a specific reference standard, making it a powerful tool for characterizing new batches of material. GC-MS is highly effective for identifying and quantifying volatile impurities that might be missed by HPLC. The choice of analytical technique should be guided by the specific requirements of the analysis, with a combination of methods providing the most complete and reliable purity assessment.
References
A Comparative Guide to the ¹H and ¹³C NMR Characterization of 4-Butoxyphenylboronic Acid
For researchers and professionals in drug development, the unambiguous structural confirmation of building blocks like 4-Butoxyphenylboronic acid is critical. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose, providing detailed information about the carbon-hydrogen framework. This guide offers a comparative analysis of the ¹H and ¹³C NMR spectra of this compound, provides a detailed experimental protocol for data acquisition, and outlines alternative analytical methods.
Due to the limited availability of public experimental spectra for this compound, this guide presents a detailed comparison with its close analog, 4-methoxyphenylboronic acid. The principles discussed herein allow for an accurate prediction and interpretation of the target molecule's NMR data.
Comparative NMR Data Analysis
The primary difference in the NMR spectra between this compound and 4-methoxyphenylboronic acid arises from the substitution of a methoxy group (-OCH₃) with a butoxy group (-OCH₂CH₂CH₂CH₃). This change primarily affects the aliphatic region of the spectra and induces subtle electronic shifts in the aromatic region.
¹H NMR Spectroscopy: In the ¹H NMR spectrum, the aromatic protons of this compound are expected to show a characteristic AA'BB' system, similar to other 1,4-disubstituted benzene rings. The protons ortho to the butoxy group will appear downfield from those ortho to the boronic acid group due to the electron-donating nature of the ether oxygen. The butoxy chain will exhibit four distinct signals: a triplet for the terminal methyl group, a triplet for the α-methylene group (adjacent to the oxygen), and two multiplets for the two internal methylene groups.
¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, six aromatic carbon signals are expected. The carbon atom bonded to the boron (ipso-carbon) is often broad or not observed due to quadrupolar relaxation of the boron nucleus. The carbon attached to the oxygen of the butoxy group will be significantly shifted downfield. The four aliphatic carbons of the butoxy group will appear in the upfield region of the spectrum.
The following table compares the reported experimental data for 4-methoxyphenylboronic acid with the predicted values for this compound.
| Compound | Nucleus | Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 4-Methoxyphenylboronic acid | ¹H NMR | Ar-H (ortho to -B(OH)₂) | 7.70 - 7.80 | Doublet | ~8.5 |
| Ar-H (ortho to -OCH₃) | 6.90 - 7.00 | Doublet | ~8.5 | ||
| -OCH ₃ | ~3.80 | Singlet | N/A | ||
| ¹³C NMR | Ar-C -B(OH)₂ | Not observed/Broad | - | - | |
| Ar-C (ortho to -B(OH)₂) | ~137.0 | - | - | ||
| Ar-C (ortho to -OCH₃) | ~114.5 | - | - | ||
| Ar-C -OCH₃ | ~163.0 | - | - | ||
| -OC H₃ | ~55.5 | - | - | ||
| This compound | ¹H NMR | Ar-H (ortho to -B(OH)₂) | Predicted: ~7.75 | Doublet | Predicted: ~8.5 |
| (Predicted) | Ar-H (ortho to -OC₄H₉) | Predicted: ~6.95 | Doublet | Predicted: ~8.5 | |
| -OCH ₂CH₂CH₂CH₃ | Predicted: ~4.00 | Triplet | Predicted: ~6.5 | ||
| -OCH₂CH ₂CH₂CH₃ | Predicted: ~1.75 | Multiplet | - | ||
| -OCH₂CH₂CH ₂CH₃ | Predicted: ~1.50 | Multiplet | - | ||
| -OCH₂CH₂CH₂CH ₃ | Predicted: ~0.98 | Triplet | Predicted: ~7.4 | ||
| ¹³C NMR | Ar-C -B(OH)₂ | Predicted: Not observed | - | - | |
| (Predicted) | Ar-C (ortho to -B(OH)₂) | Predicted: ~137.0 | - | - | |
| Ar-C (ortho to -OC₄H₉) | Predicted: ~115.0 | - | - | ||
| Ar-C -OC₄H₉ | Predicted: ~163.5 | - | - | ||
| -OC H₂CH₂CH₂CH₃ | Predicted: ~68.0 | - | - | ||
| -OCH₂C H₂CH₂CH₃ | Predicted: ~31.2 | - | - | ||
| -OCH₂CH₂C H₂CH₃ | Predicted: ~19.3 | - | - | ||
| -OCH₂CH₂CH₂C H₃ | Predicted: ~13.9 | - | - |
Note: Predicted values are based on standard substituent effects and comparison with similar structures. Actual experimental values may vary slightly.
Experimental Protocols
Accurate NMR data acquisition requires careful sample preparation and instrument setup. Boronic acids have a known tendency to form cyclic anhydrides (boroxines), which can lead to broadened signals or complex spectra.[1] Using a coordinating deuterated solvent can help mitigate this issue.[1]
¹H and ¹³C NMR Spectroscopy Protocol
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent. DMSO-d₆ or Methanol-d₄ are recommended to break up boroxine anhydrides.[1] CDCl₃ can also be used, but may result in more complex spectra if anhydrides are present.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (400 MHz Spectrometer Example):
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.
-
-
Data Acquisition:
-
¹H NMR:
-
Acquire a standard proton spectrum using a 30° or 45° pulse angle.
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Use a relaxation delay of 1-2 seconds.
-
Acquire 16 to 64 scans for a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
Use a relaxation delay of 2-5 seconds.
-
Acquire 1024 or more scans, as the ¹³C nucleus has low natural abundance.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase correction and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
For ¹H spectra, integrate the signals to determine the relative proton ratios.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the NMR characterization of this compound.
Alternative Characterization Techniques
While NMR is the primary method for structural elucidation, other techniques can provide complementary information for a comprehensive characterization.
-
Mass Spectrometry (MS): Provides the accurate molecular weight of the compound, confirming its elemental composition. Electrospray Ionization (ESI) is a common technique for boronic acids.
-
Infrared (IR) Spectroscopy: Identifies functional groups present in the molecule. Key absorbances for this compound would include O-H stretches (from the B(OH)₂ group, often broad), C-O stretches for the ether, C=C stretches for the aromatic ring, and C-H stretches for both aromatic and aliphatic parts.
-
¹¹B NMR Spectroscopy: This technique is specific to the boron nucleus and can provide valuable information about its chemical environment and hybridization state (sp² for the boronic acid vs. sp³ for boronate esters or complexes).[2][3] It is particularly useful for studying interactions with diols or the equilibrium between the acid and its boroxine form.[2][3]
References
Reactivity Face-Off: 4-Butoxyphenylboronic Acid vs. Phenylboronic Acid in Suzuki-Miyaura Coupling
In the landscape of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling stands as a cornerstone for the synthesis of biaryl compounds, which are pivotal structures in pharmaceuticals, agrochemicals, and advanced materials. The choice of the boronic acid coupling partner is critical, as its electronic and steric properties can significantly influence reaction rates and yields. This guide provides a detailed comparison of the reactivity of 4-butoxyphenylboronic acid and the parent phenylboronic acid, supported by experimental data and mechanistic insights.
Executive Summary
Experimental evidence demonstrates that phenylboronic acids bearing electron-donating substituents at the para-position exhibit enhanced reactivity in Suzuki-Miyaura coupling reactions compared to unsubstituted phenylboronic acid. The 4-butoxy group is a moderately electron-donating group, and as such, this compound is generally more reactive than phenylboronic acid. This increased reactivity is primarily attributed to a faster rate of transmetalation, a key step in the catalytic cycle.
Data Presentation: A Quantitative Look at Reactivity
| Boronic Acid | Relative Reactivity (Conversion %) | Product Formed |
| 4-Butylphenylboronic acid | 76% | 4-Acetyl-4'-butylbiphenyl |
| Phenylboronic acid | 24% | 4-Acetylbiphenyl |
| Table 1: Competitive Suzuki-Miyaura coupling reaction of 4-butylphenylboronic acid and phenylboronic acid with 4-chloroacetophenone. The reaction was carried out with a 1:1 mixture of the boronic acids, showing a higher conversion for the alkyl-substituted analog.[1] |
The 4-butyl group is an electron-donating group, similar to the 4-butoxy group. This data strongly suggests that this compound would also be more reactive than phenylboronic acid under similar conditions. The electron-donating nature of the butoxy group increases the electron density of the aromatic ring, making the aryl group more nucleophilic and thus facilitating its transfer from the boron atom to the palladium center during the transmetalation step.
Mechanistic Underpinnings of Reactivity Differences
The enhanced reactivity of this compound can be understood by examining the key steps of the Suzuki-Miyaura catalytic cycle.
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition : The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond to form a Pd(II) intermediate. The rate of this step is largely dependent on the nature of the halide (I > Br > Cl) and the electronic properties of the aryl halide.[2][3]
-
Transmetalation : The organic group from the organoboron reagent (Ar'-B(OR)₂) is transferred to the palladium center, displacing the halide. This step is often the rate-determining step and is significantly influenced by the substituents on the boronic acid.[4][5][6]
-
Reductive Elimination : The two organic groups on the palladium center couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst.[5]
The Role of the Butoxy Group in Enhancing Transmetalation
The 4-butoxy group on the phenylboronic acid ring plays a crucial role in accelerating the transmetalation step through its electron-donating effect.
The oxygen atom of the butoxy group donates electron density to the aromatic ring through resonance. This increased electron density makes the ipso-carbon (the carbon atom bonded to the boron) more nucleophilic. A more nucleophilic aryl group is transferred more readily to the electron-deficient palladium(II) center during transmetalation. In contrast, the unsubstituted phenyl group of phenylboronic acid is less nucleophilic, leading to a slower transmetalation rate. It is generally accepted that electron-rich arenes undergo transmetalation from boron to palladium more rapidly than electron-deficient arenes.[6]
Experimental Protocols
The following is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted to compare the reactivity of this compound and phenylboronic acid.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (e.g., 4-bromoacetophenone) (1.0 mmol, 1.0 equiv)
-
Boronic acid (this compound or phenylboronic acid) (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Toluene/H₂O, 4:1 v/v) (10 mL)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, boronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Workflow for Comparative Reactivity Study
Conclusion
References
A Head-to-Head Battle in Suzuki Coupling: 4-Butoxyphenylboronic Acid Versus Its Pinacol Ester
In the realm of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling stands as a cornerstone for the formation of carbon-carbon bonds, pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The choice of the organoboron reagent is a critical parameter that can significantly influence reaction outcomes. This guide provides an in-depth comparison of two closely related reagents: 4-butoxyphenylboronic acid and its pinacol ester, offering researchers, scientists, and drug development professionals a clear perspective on their respective performance in Suzuki reactions, supported by experimental data and detailed protocols.
The Stability-Reactivity Trade-Off
The fundamental difference between a boronic acid and its pinacol ester lies in a trade-off between stability and reactivity.[1] this compound, like other boronic acids, is known to be susceptible to decomposition pathways such as dehydration to form cyclic boroxines and protodeboronation, especially under aqueous basic conditions.[2] This inherent instability can impact its shelf-life and the reproducibility of reactions.
In contrast, the corresponding pinacol ester, 2-(4-butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, offers significantly enhanced stability. The pinacol group protects the boronic acid moiety, rendering the compound less sensitive to moisture and air.[2] This makes the pinacol ester easier to handle, purify, and store for extended periods, a crucial advantage in multi-step syntheses and high-throughput screening applications.[1]
However, this increased stability generally comes at the cost of reduced reactivity. Boronic acids are often more reactive and can lead to faster reaction times in Suzuki couplings.[1][3] This is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[1] While many boronate esters are believed to hydrolyze in situ to the more reactive boronic acid under the reaction conditions, this additional step can result in slower overall reaction rates.[4]
Performance in Suzuki Reactions: A Comparative Overview
While a direct head-to-head comparative study for this compound and its pinacol ester under identical Suzuki coupling conditions is not extensively documented in a single publication, we can extrapolate from the well-established performance differences between boronic acids and their pinacol esters. Generally, the boronic acid is expected to react faster, but the pinacol ester may provide a cleaner reaction profile and a higher isolated yield due to its greater stability and purity.
For instance, in a study comparing a generic arylboronic acid and its pinacol ester, the boronic acid reaction was complete in approximately 1.2 hours, whereas the pinacol ester required around 5.5 hours to reach completion under the same conditions.[4]
Below is a table summarizing the expected comparative performance of this compound and its pinacol ester in a representative Suzuki-Miyaura coupling reaction with 4-bromoanisole.
| Parameter | This compound | This compound Pinacol Ester | Reference |
| Reaction Time | Faster | Slower | [3][4] |
| Typical Yield | Good to Excellent | Good to Excellent (often higher isolated yields) | [1] |
| Stability | Moderate; susceptible to decomposition. | High; stable to air and moisture. | [1][2] |
| Handling | Requires careful handling and storage. | Easy to handle and store. | [1] |
| Purification | Can be challenging due to potential impurities from degradation. | Generally straightforward purification. | [1] |
Experimental Protocols
Synthesis of this compound Pinacol Ester
Objective: To convert this compound to its more stable pinacol ester.
Materials:
-
This compound
-
Pinacol
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
-
Standard laboratory glassware
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv), pinacol (1.0-1.2 equiv), and anhydrous magnesium sulfate (1.5 equiv).
-
The flask is sealed with a septum and purged with an inert gas (argon or nitrogen).
-
Anhydrous diethyl ether or THF is added via syringe.
-
The resulting suspension is stirred vigorously at room temperature for 12-24 hours.
-
The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is filtered to remove the magnesium sulfate.
-
The filtrate is concentrated under reduced pressure to yield the crude this compound pinacol ester.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Representative Suzuki-Miyaura Coupling Reaction
Objective: To compare the performance of this compound and its pinacol ester in a Suzuki coupling with 4-bromoanisole.
Materials:
-
This compound or this compound pinacol ester (1.2 equiv)
-
4-Bromoanisole (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Schlenk flask or sealed reaction vial
-
Inert gas (argon or nitrogen)
Procedure:
-
To a dry Schlenk flask or reaction vial under an inert atmosphere, add the aryl halide (4-bromoanisole, 1.0 equiv), the boronic acid or pinacol ester (1.2 equiv), potassium phosphate (2.0 equiv), palladium(II) acetate (0.02 equiv), and SPhos (0.04 equiv).[2]
-
Seal the flask and perform at least three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.[2]
-
Prepare a degassed 4:1 mixture of dioxane and water by bubbling an inert gas through the solvents for 20-30 minutes.[2]
-
Add the degassed solvent mixture to the flask via syringe.
-
Place the sealed flask in a preheated oil bath at 80-100 °C and stir the reaction vigorously.
-
Monitor the reaction progress by TLC or LC-MS at regular intervals to compare the reaction rates.
-
Once the reaction is complete (or after a set time for comparison), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product and determine the isolated yield.
Visualizing the Chemistry
To better understand the processes involved, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a typical experimental workflow.
Conclusion
The choice between this compound and its pinacol ester for Suzuki-Miyaura coupling reactions depends on the specific requirements of the synthesis. For reactions where rapid coupling is paramount and the stability of the reagent can be managed, this compound is a suitable choice. However, for complex, multi-step syntheses, applications requiring high purity and reproducibility, or for library synthesis where long-term storage of reagents is necessary, the superior stability and handling characteristics of this compound pinacol ester make it the preferred reagent. By understanding the inherent trade-offs, researchers can make informed decisions to optimize their synthetic strategies.
References
A Comparative Guide to Palladium Catalysts for 4-Butoxyphenylboronic Acid Couplings
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and functional materials. The choice of palladium catalyst is a critical parameter that dictates the efficiency, yield, and substrate scope of this transformation. This guide provides a comparative overview of different palladium catalysts for the coupling of 4-butoxyphenylboronic acid with aryl halides, supported by experimental data to facilitate catalyst selection and methods development.
The Suzuki-Miyaura reaction enables the formation of a carbon-carbon bond between an organoboron compound, such as this compound, and an organic halide in the presence of a palladium catalyst and a base. The performance of the catalyst is influenced by factors such as the nature of the ligands, the oxidation state of the palladium, and the reaction conditions. Below, we compare the performance of several commonly used palladium catalysts in the context of coupling reactions involving this compound and its analogs.
Performance Comparison of Palladium Catalysts
The following table summarizes the performance of different palladium catalysts in Suzuki-Miyaura coupling reactions. While direct comparative studies for this compound are not extensively available, the data presented provides insights into the expected performance of these catalysts based on reactions with structurally similar substrates.
| Catalyst System | Aryl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |
| Pd-N-heterocyclic carbene complex | 4-Bromoacetophenone | KOH | IPA-water (1:1) | RT | 0.17 | 52 | Not Specified |
| Pd(PPh₃)₄ | 5-(4-bromophenyl)-4,6-dichloropyrimidine | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 18-22 | 60-80 | 5 |
| PdCl₂(dppf) | 5-bromo-1-ethyl-1H-indazole | K₂CO₃ | DME | 80 | 18 | 65 | 5 |
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation of cross-coupling reactions. Below are representative protocols for the Suzuki-Miyaura coupling of arylboronic acids using different palladium catalysts.
Protocol 1: Coupling of 4-Butylphenylboronic Acid with 4-Bromoacetophenone using a Pd-N-heterocyclic carbene complex[1]
This protocol describes the coupling of an arylboronic acid with an aryl halide using a palladium-N-heterocyclic carbene (NHC) complex.
-
Materials:
-
4-Butylphenylboronic acid (0.75 mmol)
-
4-Bromoacetophenone (1.0 mmol)
-
Pd-N-heterocyclic carbene complex 2a
-
Potassium hydroxide (KOH) (2 mmol)
-
Isopropanol (IPA)-water mixture (1:1, 2.0 mL)
-
-
Procedure:
-
To a reaction vessel, add the Pd-NHC catalyst, 4-butylphenylboronic acid, 4-bromoacetophenone, and KOH.
-
Add the IPA-water mixture to the vessel.
-
Stir the reaction mixture at room temperature for 10 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated using standard workup and purification techniques.
-
Protocol 2: General Procedure for Suzuki-Miyaura Coupling using Pd(PPh₃)₄[2]
This protocol provides a general method for the coupling of an arylboronic acid with an aryl halide using the common catalyst Tetrakis(triphenylphosphine)palladium(0).
-
Materials:
-
Aryl halide (0.986 mmol)
-
Arylboronic acid (1.08 mmol)
-
Pd(PPh₃)₄ (5 mol%)
-
Potassium phosphate (K₃PO₄) (1.972 mmol)
-
1,4-Dioxane (6 mL)
-
Distilled water (1.5 mL)
-
-
Procedure:
-
In a Schlenk flask under an inert atmosphere, add the aryl halide and Pd(PPh₃)₄ to the 1,4-dioxane and stir for 30 minutes at room temperature.
-
Add the arylboronic acid, K₃PO₄, and distilled water to the reaction mixture.
-
Reflux the mixture at 70-80 °C for 18-22 hours.
-
After cooling to room temperature, add ethyl acetate to the reaction mixture.
-
The organic layer is then separated, washed, dried, and concentrated. The crude product is purified by chromatography.
-
Protocol 3: General Procedure for Suzuki-Miyaura Coupling using PdCl₂(dppf)[3]
This protocol outlines a general procedure for Suzuki-Miyaura coupling using [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II).
-
Materials:
-
Aryl halide
-
Arylboronic acid
-
PdCl₂(dppf)
-
Potassium carbonate (K₂CO₃)
-
1,2-Dimethoxyethane (DME)
-
Water
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide, arylboronic acid, PdCl₂(dppf), and potassium carbonate.
-
Add degassed solvents, DME and water.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine.
-
The organic phase is dried and concentrated, and the residue is purified by chromatography.
-
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction, providing a visual representation of the catalytic process.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The choice of palladium catalyst for the Suzuki-Miyaura coupling of this compound is dependent on the specific aryl halide partner and the desired reaction conditions. While traditional catalysts like Pd(PPh₃)₄ and PdCl₂(dppf) are widely used and effective for a range of substrates, modern catalysts, such as those with N-heterocyclic carbene ligands, can offer higher activity and milder reaction conditions. The provided protocols and comparative data serve as a valuable resource for researchers to select the most appropriate catalytic system for their synthetic needs, ultimately enabling the efficient synthesis of target biaryl compounds.
Kinetic Analysis of 4-Butoxyphenylboronic Acid Cross-Coupling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The formation of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, critical for the construction of complex molecules, including active pharmaceutical ingredients. Among the array of synthetic tools available, palladium-catalyzed cross-coupling reactions are preeminent. This guide provides a detailed kinetic analysis of the Suzuki-Miyaura cross-coupling of 4-butoxyphenylboronic acid, a common building block in medicinal chemistry and materials science. We offer a comparative perspective against alternative cross-coupling methodologies, supported by experimental data and detailed protocols to aid in reaction optimization and catalyst selection.
Comparative Kinetic Data for Biaryl Synthesis
The efficiency of a cross-coupling reaction is dictated by its kinetics, which are influenced by the choice of catalyst, ligands, base, and solvent. Below, we present a comparative summary of kinetic data for the Suzuki-Miyaura coupling of arylboronic acids analogous to this compound, alongside data for alternative cross-coupling reactions like the Heck and Negishi reactions, which can also be employed for biaryl synthesis. Direct kinetic data for this compound is not extensively available in the public literature; therefore, data from structurally similar 4-alkoxyphenylboronic acids and phenylboronic acid are used for comparison.
Table 1: Comparison of Catalytic Systems for the Suzuki-Miyaura Coupling of Arylboronic Acids
| Catalyst System | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Apparent Rate Constant (k_obs) | Activation Energy (Ea) (kJ/mol) |
| Pd(OAc)₂/SPhos | 4-Bromoanisole | Phenylboronic Acid | K₃PO₄ | Toluene/H₂O | 100 | 1 | >95 | Not Reported | Not Reported |
| Pd₂(dba)₃/XPhos | 4-Bromoanisole | Phenylboronic Acid | K₃PO₄ | Dioxane/H₂O | 100 | 1 | >95 | Not Reported | Not Reported |
| Pd(PPh₃)₄ | 4-Iodoacetophenone | Phenylboronic Acid | K₂CO₃ | DME | 80 | 18 | 65 | Not Reported | Not Reported |
| Herrmann–Beller Palladacycle | 4-Iodoacetophenone | Phenylboronic Acid | MeONa | Ethanol | 60 | - | - | Varies with reactant concentrations | ~63[1] |
| Pd(NH₃)₄Cl₂ | Bromobenzene | 4-Methoxyphenylboronic Acid | - | Triton X-100/H₂O | 45 | - | - | Varies with Pd loading | Not Reported |
Table 2: Comparative Kinetic Data of Alternative Cross-Coupling Reactions
| Reaction Type | Catalyst System | Substrate 1 | Substrate 2 | Base/Additive | Solvent | Temp (°C) | Activation Energy (Ea) (kJ/mol) |
| Heck Reaction | PdCl₂(bipy) | Iodobenzene | Styrene | Morpholine | Organic-Glycol | 120-140 | 72.91[2] |
| Negishi Reaction | Pd(OAc)₂/S-Phos | Ethyl 4-bromobenzoate | n-BuZnBr | LiBr | Not specified | Not specified | Not Reported |
| Stille Reaction | Pd(0)/Ligand | Aryl Halide | Organostannane | - | Not specified | Not specified | Varies with ligand |
Experimental Protocols
Reproducible kinetic analysis hinges on meticulous experimental execution. Below are detailed protocols for key experiments.
Protocol 1: Kinetic Analysis of Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for monitoring the kinetics of the Suzuki-Miyaura reaction of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
-
Ligand (e.g., SPhos, PPh₃)
-
Base (e.g., K₃PO₄, K₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Internal standard (e.g., dodecane)
-
Reaction vials, magnetic stir bars, heating block/oil bath
-
GC or HPLC for analysis
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium catalyst (e.g., 1-5 mol%), ligand, and base to a reaction vial equipped with a stir bar.
-
Reagent Addition: Add the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), and the internal standard to the vial.
-
Solvent Addition: Add the degassed solvent to the vial.
-
Reaction Initiation: Place the vial in a preheated heating block or oil bath set to the desired temperature and begin vigorous stirring. This marks time zero (t=0).
-
Sampling: At predetermined time intervals, withdraw aliquots from the reaction mixture. Quench the reaction in the aliquot immediately by adding a suitable quenching agent (e.g., a cooled solution of an acid or base).
-
Analysis: Analyze the quenched samples by GC or HPLC to determine the concentrations of the starting materials and the product relative to the internal standard.
-
Data Analysis: Plot the concentration of the product versus time. The initial reaction rate can be determined from the slope of this curve at early time points. The order of the reaction with respect to each component can be determined by systematically varying its initial concentration while keeping others constant.
Protocol 2: Catalyst Screening for Suzuki-Miyaura Cross-Coupling
This protocol provides a method for comparing the performance of different catalyst systems.
Materials:
-
Same as Protocol 1, with a selection of different palladium catalysts and ligands.
Procedure:
-
Parallel Reaction Setup: Prepare a series of reaction vials, each containing a different catalyst/ligand combination but with identical amounts of substrates, base, solvent, and internal standard.
-
Reaction Conditions: Subject all vials to the same reaction temperature and stirring rate.
-
Analysis: Monitor the reactions over time by taking samples as described in Protocol 1. Alternatively, the reactions can be stopped at a specific time point (e.g., 1 hour), and the product yields can be compared.
-
Performance Evaluation: The catalyst system that provides the highest yield in the shortest time is considered the most active.
Visualizing Reaction Mechanisms and Workflows
To better understand the processes involved in the kinetic analysis, the following diagrams, generated using the DOT language, illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow.
Discussion and Alternatives
The Suzuki-Miyaura reaction is a powerful and versatile method for C-C bond formation, valued for its mild reaction conditions and the low toxicity of its boron-based reagents.[3] The kinetics of the reaction are complex, with the rate-determining step often being the oxidative addition of the aryl halide to the palladium(0) catalyst. However, under certain conditions, transmetalation or reductive elimination can become rate-limiting. The choice of ligand is crucial, as it influences the stability and reactivity of the palladium catalyst. Bulky, electron-rich phosphine ligands, such as SPhos and XPhos, often accelerate the reaction by promoting both oxidative addition and reductive elimination.
While the Suzuki-Miyaura coupling is highly effective, alternative cross-coupling reactions can be considered, particularly when encountering challenges such as substrate incompatibility or difficult purifications.
-
Heck Reaction: This reaction couples an aryl halide with an alkene. It is particularly useful for the synthesis of substituted alkenes. The reaction mechanism also involves a Pd(0)/Pd(II) catalytic cycle.[4][5]
-
Negishi Coupling: This reaction utilizes an organozinc reagent as the coupling partner. Organozinc compounds are generally more reactive than organoboron compounds, which can lead to faster reaction rates. However, they are also more sensitive to air and moisture, requiring stricter inert atmosphere techniques.[6][7][8]
-
Stille Coupling: This reaction employs organotin reagents. A key advantage of the Stille reaction is its tolerance to a wide variety of functional groups. However, the high toxicity of organotin compounds is a significant drawback.[9][10]
The selection of the optimal cross-coupling method will depend on the specific substrates, desired functional group tolerance, and practical considerations such as reagent availability, cost, and toxicity. A thorough kinetic analysis, as outlined in this guide, is essential for making an informed decision and for optimizing the reaction conditions to achieve the desired outcome efficiently and reproducibly.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. An Efficient Asymmetric Cross-Coupling Reaction in Aqueous Media Mediated by Chiral Chelating Mono Phosphane Atropisomeric Biaryl Ligand [mdpi.com]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Negishi coupling - Wikipedia [en.wikipedia.org]
- 7. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]
- 8. Negishi Coupling [organic-chemistry.org]
- 9. Stille reaction - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Mass Spectrometry Analysis for Validating 4-Butoxyphenylboronic Acid Reaction Products
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, the rigorous validation of reaction products is paramount. This guide provides an objective comparison of mass spectrometry (MS) with other common analytical techniques for the validation of products from reactions involving 4-butoxyphenylboronic acid. The focus is on providing supporting experimental data and detailed protocols to aid in method selection and implementation.
Mass Spectrometry for Reaction Product Validation
Mass spectrometry is a powerful analytical technique for confirming the molecular weight of synthesized compounds and for monitoring the progress of a chemical reaction. In the context of a Suzuki-Miyaura coupling reaction with this compound, MS can definitively identify the formation of the desired biaryl product and detect the presence of starting materials and byproducts.
Performance Comparison: Mass Spectrometry vs. Alternative Methods
The choice of analytical technique for reaction validation depends on the specific requirements of the analysis, such as the need for quantitative data, structural information, or high-throughput screening. Below is a comparison of mass spectrometry with Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-transform infrared (FT-IR) spectroscopy.
| Parameter | Mass Spectrometry (LC-MS/MS) | NMR Spectroscopy (¹H, ¹³C) | FT-IR Spectroscopy |
| Primary Information | Molecular Weight, Fragmentation Pattern | Chemical Structure, Connectivity | Functional Groups |
| Sensitivity | High (pg to ng level)[1][2] | Moderate (µg to mg level) | Low (mg level) |
| Quantitative Accuracy | High with appropriate standards | High | Semi-quantitative at best |
| Throughput | High (minutes per sample)[3] | Low (minutes to hours per sample) | High (seconds to minutes per sample) |
| Sample Requirement | Low (µL) | Moderate (mg in mL of solvent) | Low (solid or liquid) |
| Structural Detail | Limited to molecular formula and fragments | Detailed atomic connectivity | General functional group identification |
| Instrumentation Cost | High | High | Low |
Quantitative Data Summary for a Model Reaction
To illustrate the data obtained from each technique, we consider the Suzuki-Miyaura coupling of this compound with bromobenzene to form 4-butoxybiphenyl.
Mass Spectrometry Data
The primary goal of MS analysis is to confirm the presence of the product by identifying its molecular ion peak.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) | Expected [M-H]⁻ (m/z) |
| This compound | C₁₀H₁₅BO₃ | 194.04 | 195.12 | 193.10 |
| Bromobenzene | C₆H₅Br | 157.01 | 156.96 / 158.96 | Not readily observed |
| 4-Butoxybiphenyl (Product) | C₁₆H₁₈O | 226.31 | 227.14 | 225.13 |
Note: The expected m/z values are calculated based on the monoisotopic masses of the elements.
NMR Spectroscopy Data (Predicted)
¹H NMR provides information on the chemical environment of protons in the molecule.
| Compound | Key ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃ |
| This compound | ~7.8 (d, 2H), ~6.9 (d, 2H), ~4.0 (t, 2H), ~1.8 (m, 2H), ~1.5 (m, 2H), ~1.0 (t, 3H) |
| 4-Butoxybiphenyl (Product) | ~7.5-7.6 (m, 4H), ~7.3-7.4 (m, 3H), ~6.9-7.0 (d, 2H), ~4.0 (t, 2H), ~1.8 (m, 2H), ~1.5 (m, 2H), ~1.0 (t, 3H)[4] |
FT-IR Spectroscopy Data
FT-IR is useful for identifying the presence and absence of key functional groups.
| Compound/Functional Group | Characteristic FT-IR Peaks (cm⁻¹) |
| This compound | ~3300 (broad, O-H), ~1350 (B-O) |
| 4-Butoxybiphenyl (Product) | ~3030 (Ar C-H), ~2950 (Aliphatic C-H), ~1245 (C-O ether), disappearance of broad O-H and B-O bands[5][6] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results.
Protocol 1: Suzuki-Miyaura Coupling Reaction
This protocol outlines a general procedure for the synthesis of 4-butoxybiphenyl.
Materials:
-
This compound (1.2 mmol)
-
Bromobenzene (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To an oven-dried round-bottom flask, add this compound, bromobenzene, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask and establish an inert atmosphere by evacuating and backfilling with nitrogen or argon three times.
-
Add degassed toluene and water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, add water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate it, and purify the crude product by column chromatography.[7][8]
Protocol 2: LC-MS/MS Analysis
This protocol is for the quantitative analysis and confirmation of the reaction product.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF) with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ESI
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Gas Flow: Optimized for the instrument
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan for confirmation.
Protocol 3: NMR Spectroscopy
Sample Preparation:
-
Dissolve ~5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher
-
Pulse Program: Standard single-pulse
-
Number of Scans: 16
-
Relaxation Delay: 1 s
-
Referencing: Tetramethylsilane (TMS) at 0 ppm.
Protocol 4: FT-IR Spectroscopy
Sample Preparation:
-
Place a small amount of the solid product directly onto the ATR crystal of the FT-IR spectrometer.
Acquisition:
-
Mode: Attenuated Total Reflectance (ATR)
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
-
A background spectrum of the clean ATR crystal should be taken before sample analysis.[9]
Visualizations
Logical Workflow for Reaction and Analysis
References
- 1. sciex.com [sciex.com]
- 2. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 3. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. jsynthchem.com [jsynthchem.com]
- 9. benchchem.com [benchchem.com]
A Head-to-Head Comparison: Potassium Trifluoroborate Salts versus 4-Butoxyphenylboronic Acid in Modern Cross-Coupling Chemistry
In the landscape of synthetic chemistry, particularly in the realm of drug discovery and materials science, the choice of reagents for carbon-carbon bond formation is critical. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of these synthetic endeavors. For years, boronic acids, such as 4-butoxyphenylboronic acid, have been the workhorses for this transformation. However, the emergence of potassium trifluoroborate salts offers a compelling alternative, addressing many of the inherent limitations of their predecessors. This guide provides a detailed comparison of potassium trifluoroborate salts and this compound, supported by experimental data and protocols to inform researchers in their selection of optimal coupling partners.
Key Differences in Stability and Handling
The primary advantage of potassium organotrifluoroborates lies in their enhanced stability. Unlike boronic acids, which are prone to protodeboronation and can exist in an equilibrium with their cyclic trimeric anhydrides (boroxines), potassium trifluoroborates are typically crystalline, free-flowing solids that are remarkably stable to both air and moisture.[1][2] This inherent stability simplifies storage and handling, leading to more consistent and reproducible results in cross-coupling reactions.[3] The tetracoordinate nature of the boron atom in trifluoroborates renders them less susceptible to degradation compared to the tricoordinate boronic acids.[4]
| Feature | Potassium Trifluoroborate Salts | This compound (and Boronic Acids in general) |
| Physical State | Crystalline, free-flowing solids[1] | Often crystalline solids, but can be difficult to purify[5] |
| Stability to Air & Moisture | High; can be stored indefinitely at room temperature[1][2][3] | Variable; prone to decomposition and protodeboronation |
| Handling | Easy to handle and weigh accurately[1] | Can be challenging due to potential for decomposition and complex stoichiometry with boroxines[1][5] |
| Stoichiometry | Monomeric, allowing for precise stoichiometric control[6] | Can exist as an equilibrium mixture with boroxines, complicating stoichiometry[1] |
Performance in Suzuki-Miyaura Cross-Coupling
Potassium trifluoroborate salts have demonstrated exceptional performance in Suzuki-Miyaura cross-coupling reactions, often providing higher and more consistent yields, especially with challenging substrates.[7] While direct comparative data for this compound and its corresponding trifluoroborate under identical conditions is scarce in single publications, the general trend of improved yields with trifluoroborates is well-documented.[7]
The following table presents representative yields from Suzuki-Miyaura reactions, illustrating the general performance of aryltrifluoroborates compared to arylboronic acids.
| Coupling Partners | Catalyst System | Base | Solvent | Yield (Aryltrifluoroborate) | Yield (Arylboronic Acid) |
| Aryl-BF3K + Aryl Halide | Pd(OAc)2 / SPhos | K3PO4 | Dioxane/Water | ~94% (for a specific MIDA boronate derived product)[8] | ~37% (for the corresponding boronic acid)[8] |
| Heteroaryl-BF3K + Aryl Halide | PdCl2(dppf)·CH2Cl2 | Cs2CO3 | Toluene/Water | Generally good yields reported[4] | Often problematic, leading to lower yields[7] |
| Aryl-BF3K + Aryl Chloride | Pd(OAc)2 / RuPhos | K2CO3 | CPME/Water | Good yields reported for challenging substrates[4] | Generally less reactive than bromides or iodides[9] |
Note: The yields are illustrative and can vary significantly based on the specific substrates, catalyst, ligand, base, and solvent system used.
Reaction Mechanisms and Pathways
The generally accepted mechanism for the Suzuki-Miyaura coupling reaction is depicted below. For potassium trifluoroborates, it is believed that they hydrolyze in situ to the corresponding boronic acid, which then participates in the catalytic cycle.[6][10] This slow release of the active boronic acid species can help to suppress side reactions, such as homo-coupling.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potassium Trifluoroborate Salts [sigmaaldrich.com]
- 6. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]
- 7. benchchem.com [benchchem.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Organotrifluoroborate - Wikipedia [en.wikipedia.org]
Comparative Analysis of Synthetic Routes for 4-Butoxyphenylboronic Acid: A Guide for Researchers
For researchers, scientists, and drug development professionals engaged in the synthesis of arylboronic acids, particularly 4-butoxyphenylboronic acid, the choice of synthetic methodology is critical for achieving optimal yields and purity. This guide provides a comparative analysis of common synthetic strategies for the preparation of this compound, with a focus on the key reagents and their impact on reaction outcomes. While a direct comparative study on the effect of different bases in a Suzuki-Miyaura coupling for the synthesis of this compound is not the standard approach, this guide will compare the two primary methods for its preparation: the Grignard reaction and the lithiation-borylation pathway.
Data Summary: Synthetic Routes to 4-Alkoxyphenylboronic Acids
The following table summarizes representative yields for the synthesis of 4-alkoxyphenylboronic acids using different methodologies. It is important to note that yields can vary based on the specific substrate, reaction conditions, and scale.
| Synthetic Route | Starting Material | Key Reagents | Product | Yield (%) |
| Grignard Reaction | 4-Bromoanisole | Mg, Tri-isopropyl borate, HCl | 4-Methoxyphenylboronic acid | Not specified |
| Lithiation-Borylation | m-Bromoanisole | n-BuLi, Trimethyl borate, HCl | 3-Methoxyphenylboronic acid | 92.1% |
Experimental Protocols
Below are detailed experimental protocols for the two primary synthetic routes for preparing arylboronic acids, which can be adapted for this compound.
Protocol 1: Synthesis via Grignard Reaction
This method involves the formation of a Grignard reagent from an aryl halide, which then reacts with a borate ester.
Materials:
-
4-Butoxybromobenzene
-
Magnesium (Mg) turnings
-
Tri-isopropyl borate
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
A solution of the Grignard reagent is prepared from 4-butoxybromobenzene and magnesium in dry THF.
-
This solution is then added dropwise to a stirred, cooled (-78°C) solution of tri-isopropyl borate in dry THF under a dry nitrogen atmosphere.
-
The reaction mixture is allowed to warm to room temperature overnight.
-
The reaction is quenched by stirring with 10% hydrochloric acid.
-
The product is extracted into diethyl ether.
-
The combined ethereal extracts are washed with water and dried over anhydrous MgSO₄.
-
The solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization.
Protocol 2: Synthesis via Lithiation-Borylation
This route utilizes an organolithium reagent to generate a nucleophilic aryl species that reacts with a borate ester.
Materials:
-
4-Butoxybromobenzene
-
n-Butyllithium (n-BuLi)
-
Trimethyl borate
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
4-Butoxybromobenzene is dissolved in anhydrous THF under a nitrogen atmosphere and cooled to -70°C.
-
A solution of n-butyllithium in hexanes is added dropwise, maintaining the temperature below -60°C.
-
The mixture is stirred for 1.5 hours at -70°C.
-
Trimethyl borate is then added dropwise, again keeping the temperature below -60°C.
-
The reaction mixture is stirred for an additional hour under cooling.
-
The mixture is slowly warmed to room temperature over 2 hours, followed by the addition of 1 M hydrochloric acid and stirring for 15 hours.
-
The product is extracted with diethyl ether.
-
The combined organic phases are washed with water and saturated sodium chloride solution, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to yield the final product.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the two primary synthetic routes for preparing this compound.
Caption: Grignard reaction workflow for this compound.
Caption: Lithiation-Borylation workflow for this compound.
A Comparative Guide to the Coupling Mechanisms of 4-Butoxyphenylboronic Acid: A DFT and Experimental Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Suzuki-Miyaura cross-coupling reaction involving 4-butoxyphenylboronic acid, integrating insights from Density Functional Theory (DFT) studies and experimental data. Furthermore, it presents a comparative overview of alternative C-C bond-forming reactions, namely Stille and Hiyama couplings, offering a holistic perspective for selecting the optimal synthetic strategy.
Suzuki-Miyaura Coupling: A Detailed Examination
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, prized for its versatility and functional group tolerance. The coupling of this compound, an electron-rich organoboron species, with aryl halides is a common transformation in the synthesis of complex biaryl scaffolds.
Theoretical Insights from DFT Studies
DFT calculations have been instrumental in elucidating the intricate mechanism of the Suzuki-Miyaura coupling. For an electron-rich substrate like this compound, the butoxy group is expected to influence the energetics of the catalytic cycle. The electron-donating nature of the butoxy group can enhance the rate of transmetalation, which is often the rate-determining step.
A DFT study on the Suzuki-Miyaura reaction of 4-methoxyphenylboronic acid (a close analog of this compound) revealed that the transmetalation step proceeds via a four-coordinate boronate species. The presence of the electron-donating methoxy group was found to lower the activation energy for this step compared to unsubstituted phenylboronic acid.
The generally accepted catalytic cycle for the Suzuki-Miyaura reaction is depicted below:
Experimental Performance Data
The electronic nature of the substituents on the arylboronic acid significantly impacts the yield of the Suzuki-Miyaura coupling. Electron-donating groups, such as the butoxy group in this compound, generally lead to higher yields. The following table summarizes experimental data for the Suzuki-Miyaura coupling of various substituted phenylboronic acids with aryl halides, providing a comparative perspective.
| Arylboronic Acid | Substituent Type | Aryl Halide | Catalyst | Base | Solvent | Yield (%) |
| 4-Methoxyphenylboronic acid | Electron-donating | 4-Iodoanisole | Pd-PEPPSI-IPr | KOt-Bu | Toluene | High |
| 4-Methylphenylboronic acid | Electron-donating | 4-Bromoacetophenone | Pd(dppf)Cl2 | K2CO3 | DMF | 95 |
| Phenylboronic acid | Neutral | 4-Bromoacetophenone | Pd(dppf)Cl2 | K2CO3 | DMF | 92 |
| 4-Trifluoromethylphenylboronic acid | Electron-withdrawing | 4-Bromoacetophenone | Pd(dppf)Cl2 | K2CO3 | DMF | 85 |
| 4-Nitrophenylboronic acid | Electron-withdrawing | 4-Iodoanisole | Pd-PEPPSI-IPr | KOt-Bu | Toluene | Moderate |
Note: Data is compiled from various sources for comparative purposes. "High" and "Moderate" yields are qualitative indicators from the literature.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl halide with this compound.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/Water 4:1)
Procedure:
-
To a flame-dried round-bottom flask, add the aryl halide, this compound, palladium catalyst, and base.
-
The flask is sealed, evacuated, and backfilled with an inert gas (e.g., Argon) three times.
-
The degassed solvent is added via syringe.
-
The reaction mixture is heated to the desired temperature (typically 80-100 °C) and stirred for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Comparison with Alternative Coupling Reactions
While the Suzuki-Miyaura coupling is highly effective, alternative methods such as the Stille and Hiyama couplings offer different advantages and disadvantages, particularly concerning substrate scope, reaction conditions, and toxicity of reagents.
| Feature | Suzuki-Miyaura Coupling | Stille Coupling | Hiyama Coupling |
| Organometallic Reagent | Organoboron (Boronic acids/esters) | Organotin (Stannanes) | Organosilicon (Silanes/Silanols) |
| Toxicity of Byproducts | Low | High | Low |
| Reagent Stability | Boronic acids can be unstable | Generally stable to air and moisture | Generally stable |
| Reaction Conditions | Requires a base | Often proceeds under neutral conditions | Requires a fluoride source or base for activation |
| Functional Group Tolerance | Broad | Excellent | Good, but sensitive to fluoride |
Stille Coupling
The Stille coupling utilizes organotin reagents and is known for its excellent functional group tolerance and ability to proceed under neutral conditions.[1] However, the high toxicity of organotin compounds is a significant drawback.[2] The catalytic cycle is similar to the Suzuki-Miyaura reaction, with the key difference being the transmetalation from tin to palladium.
Hiyama Coupling
The Hiyama coupling employs organosilicon reagents, which are non-toxic and readily available.[3] A key feature of this reaction is the need for an activating agent, typically a fluoride source, to facilitate the transmetalation step.[4] This requirement can limit its compatibility with fluoride-sensitive functional groups.
Conclusion
For the coupling of this compound, the Suzuki-Miyaura reaction remains the method of choice for many applications due to its high efficiency with electron-rich substrates, the low toxicity of its reagents, and well-established protocols. DFT studies support the observation that the electron-donating butoxy group facilitates the key transmetalation step. While Stille and Hiyama couplings offer viable alternatives with their own unique advantages, the toxicity of organotin reagents in the former and the need for a fluoride activator in the latter often make the Suzuki-Miyaura reaction a more practical and environmentally benign option for the synthesis of biaryls derived from this compound. The choice of the optimal coupling strategy will ultimately depend on the specific requirements of the target molecule, including functional group compatibility and scalability.
References
Safety Operating Guide
Proper Disposal of 4-Butoxyphenylboronic Acid: A Guide for Laboratory Professionals
The safe and compliant disposal of 4-Butoxyphenylboronic acid is a critical aspect of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals to ensure the proper management of this chemical waste. Adherence to these procedures is essential to mitigate risks and comply with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE) in a controlled environment. All handling and disposal operations should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1] An emergency eyewash station and safety shower must be readily accessible.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[2][3] | Protects against splashes and dust, preventing eye irritation.[3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[1][2] | Prevents skin contact and irritation.[3] |
| Protective Clothing | Laboratory coat or chemical-resistant apron.[1][2] | Protects against skin contact.[2] |
| Respiratory Protection | NIOSH/MSHA approved respirator.[2][4] | Required when handling the solid form or if dust may be generated.[2][5] |
Disposal Protocol: Step-by-Step Guidance
The primary principle for the disposal of this compound is to treat it as hazardous chemical waste.[1][6] It should never be disposed of down the drain or in regular trash.[1][7]
Experimental Protocol for Disposal of this compound
-
Waste Identification and Segregation:
-
Containerization:
-
Select a designated, chemically compatible waste container with a secure, leak-proof lid. High-density polyethylene (HDPE) or glass containers are generally suitable.[6][7]
-
For solid waste, carefully transfer the material into the container, minimizing dust generation.
-
For liquid waste, use a funnel to pour the solution into the designated container to prevent spills.
-
-
Labeling:
-
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage facility, following your institution's guidelines.[7]
-
The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents.[1][4]
-
-
Disposal of Contaminated Materials:
-
Any materials that have come into contact with this compound, such as gloves, pipette tips, and absorbent pads, must also be disposed of as hazardous waste in the same designated container.[6]
-
-
Empty Container Management:
-
Empty containers that previously held this compound should be triple-rinsed with a suitable solvent.
-
The rinsate from the triple-rinse must be collected and disposed of as hazardous waste.[6][8]
-
After triple-rinsing and defacing the label, the empty container may be disposed of as non-hazardous waste, in accordance with institutional policies.[6]
-
-
Arranging for Professional Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.[7]
-
Provide a complete and accurate description of the waste material.
-
Disposal Workflow
The following diagram illustrates the logical workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 4-Butoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-Butoxyphenylboronic acid. The following information is synthesized from safety data sheets of structurally similar boronic acid compounds to ensure a high standard of laboratory safety.
Immediate Safety Precautions
Before handling this compound, ensure that a well-ventilated area, preferably a chemical fume hood, is used.[1][2] An emergency eyewash station and safety shower must be readily accessible.[1]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[1] | Protects eyes from dust particles and potential splashes. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[2] | Prevents skin contact. Gloves should be inspected before use and changed immediately if contaminated. |
| Body Protection | A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes. | Protects skin from accidental spills and contact. |
| Respiratory Protection | A NIOSH/MSHA approved respirator is required when handling the solid compound to prevent the inhalation of dust particles.[2] | Minimizes the risk of respiratory tract irritation. |
Hazard Information and Precautionary Statements
The following table summarizes the hazard classifications and precautionary statements based on similar boronic acid compounds.
| Hazard Class | Hazard Statement | Precautionary Statement (Prevention) | Precautionary Statement (Response) |
| Skin Irritation | H315: Causes skin irritation.[3] | P264: Wash skin thoroughly after handling.[3] P280: Wear protective gloves/protective clothing/eye protection/face protection.[3] | P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3] P332 + P313: If skin irritation occurs: Get medical advice/attention.[3] |
| Eye Irritation | H319: Causes serious eye irritation.[3] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[3] | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] P337 + P313: If eye irritation persists: Get medical advice/attention.[3] |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation.[3] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3] P271: Use only outdoors or in a well-ventilated area.[3] | P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3] P312: Call a POISON CENTER/doctor if you feel unwell.[3] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
-
Preparation : Before beginning work, ensure that the chemical fume hood is functioning correctly and the work area is clean and free of clutter. Confirm that an eyewash station and safety shower are accessible.[1]
-
Donning PPE : Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
Handling :
-
Keep the container of this compound tightly closed when not in use.[2]
-
Avoid generating dust when transferring the solid. Use appropriate tools, such as a spatula, for transfers.
-
If making a solution, add the solid to the solvent slowly to avoid splashing.
-
-
Post-Handling :
-
Clean the work area to remove any residual chemical.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.
-
Remove PPE in the designated area to avoid contaminating other spaces.
-
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.
-
Waste Collection :
-
Solid Waste : Collect all solid waste, including residual chemical and contaminated items (e.g., weigh boats, wipes), in a designated, labeled, and sealed container for hazardous waste.
-
Liquid Waste : Collect solutions containing this compound in a separate, labeled, and sealed container for hazardous liquid waste. Do not pour waste down the drain.
-
-
Container Management : Use containers that are compatible with boronic acids. Ensure containers are properly labeled with the chemical name and hazard information.
-
Storage : Store waste containers in a designated satellite accumulation area until they are collected by the institution's environmental health and safety (EHS) department or a licensed waste disposal contractor.
-
Final Disposal : Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department.
Emergency Procedures
-
Skin Contact : Immediately wash the affected area with plenty of soap and water.[3] If skin irritation occurs, seek medical attention.[3]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] If eye irritation persists, seek medical advice/attention.[2]
-
Inhalation : Move the person to fresh air.[3] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a poison center or doctor if you feel unwell.[3]
-
Ingestion : Do NOT induce vomiting.[2] Rinse mouth with water.[2] Seek immediate medical attention.
-
Spill : For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal. Avoid raising dust. For large spills, evacuate the area and contact your institution's EHS department.
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
